molecular formula C10H6F6O2 B2989866 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde CAS No. 180134-14-9

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Cat. No.: B2989866
CAS No.: 180134-14-9
M. Wt: 272.146
InChI Key: IEENEJLKQKCCDD-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C10H6F6O2 and its molecular weight is 272.146. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENEJLKQKCCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde structure

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Advanced Therapeutics: A Technical Guide to the 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Scaffold

Executive Summary

In the vanguard of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine is a non-negotiable parameter for optimizing pharmacokinetics, metabolic stability, and target binding affinity[1]. Among the most specialized and potent building blocks available to synthetic chemists is 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde . By combining a highly reactive electrophilic center with profound electron-withdrawing and sterically demanding substituents, this molecule offers a unique structural logic for drug development professionals seeking to engineer robust, lipophilic scaffolds.

As an Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind its reactivity, outline self-validating experimental workflows, and profile its analytical signatures to ensure absolute scientific integrity in your synthetic pipelines.

Physicochemical and Structural Profiling

To effectively utilize this building block, one must first understand its quantitative parameters. The dual trifluoromethyl (-CF3) groups significantly lower the electron density of the aromatic ring, while the methoxy (-OCH3) group provides competing resonance donation and a critical steric shield[2].

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Implication
Chemical Name 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehydeCore nomenclature for literature/patent searching.
CAS Registry Number 180134-14-9Essential for procurement and regulatory compliance[2].
Molecular Formula C10H6F6O2Indicates high fluorine weight percentage (F-count = 6).
Molecular Weight 272.15 g/mol Optimal low-MW precursor for Lipinski Rule-of-5 compliance.
SMILES String COC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1C=OEnables computational modeling and docking simulations.
Purity Standard ≥ 95% (Typical)Requires strict LC-MS/NMR validation prior to library synthesis[3].

Mechanistic Logic: The Triad of Functional Groups

The utility of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is dictated by the synergistic interplay of its three functional domains. Foundational research in the Journal of Fluorine Chemistry has long established how such highly fluorinated aromatic systems dictate downstream reactivity[4].

  • The Aldehyde (-CHO) - The Reactive Hub: The aldehyde group serves as the primary vector for diversification. Due to the strong inductive pull of the two -CF3 groups, the carbonyl carbon is highly electrophilic, making it exceptionally primed for nucleophilic attack (e.g., primary amines, Grignard reagents, or active methylenes).

  • Bis-Trifluoromethyl (-CF3) - The Metabolic Blockers: Located at the 4 and 6 positions, these groups serve a dual purpose. First, they drastically enhance the lipophilicity (LogP) of the resulting drug candidate, facilitating cellular membrane permeability[5]. Second, they block the most common sites of cytochrome P450-mediated oxidative metabolism, preventing rapid clearance in vivo.

  • Methoxy (-OCH3) - The Conformation Controller: Positioned ortho to the aldehyde, the methoxy group introduces severe steric hindrance. This forces the aldehyde (and subsequent functionalized appendages) out of coplanarity with the aromatic ring. This 3D structural twist is often the defining factor in achieving high selectivity for deep, hydrophobic protein binding pockets.

Reactivity Substrate Core Scaffold 2-Methoxy-4,6-bis(CF3)benzaldehyde Aldehyde Aldehyde (-CHO) Electrophilic Center Substrate->Aldehyde CF3 Bis-CF3 Groups Electron-Withdrawing Substrate->CF3 Methoxy Methoxy (-OCH3) Steric Shield / Donor Substrate->Methoxy Reductive Amination Reductive Amination Aldehyde->Reductive Amination Nucleophilic Attack Knoevenagel Knoevenagel Aldehyde->Knoevenagel C-C Bond Formation Lipophilicity (LogP) Lipophilicity (LogP) CF3->Lipophilicity (LogP) Enhancement Metabolic Stability Metabolic Stability CF3->Metabolic Stability P450 Resistance Conformation Control Conformation Control Methoxy->Conformation Control Ortho-Steric Hindrance

Caption: Reactivity profile and structural logic of the benzaldehyde derivative.

Experimental Workflows and Methodologies

To translate this building block into a viable therapeutic scaffold, Reductive Amination is the most universally applied workflow. The following protocol is a self-validating system designed to prevent over-reduction while maximizing yield.

Step-by-Step Methodology: Reductive Amination

Causality Note: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). The electron-withdrawing CF3 groups make the starting aldehyde highly susceptible to direct reduction into an alcohol. NaBH(OAc)3 is mildly reducing and selectively targets the imine intermediate, preserving unreacted aldehyde for continuous equilibrium condensation.

  • Preparation & Condensation:

    • Dissolve 1.0 equivalent (eq) of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

    • Add 1.1 eq of the desired primary amine.

    • Stir at room temperature for 2 hours. The steric bulk of the ortho-methoxy group may slow imine formation; LC-MS monitoring is required to confirm the disappearance of the aldehyde peak.

  • Selective Reduction:

    • Once the Schiff base (imine) is fully formed, add 1.5 eq of NaBH(OAc)3 portion-wise over 15 minutes.

    • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the imine, accelerating the hydride transfer.

    • Stir for an additional 4–12 hours at room temperature.

  • Quenching & Isolation:

    • Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure fluorinated benzylamine scaffold.

Workflow N1 2-Methoxy-4,6-bis(trifluoromethyl) benzaldehyde + Primary Amine N2 Solvent: Anhydrous DCE Stir at RT (2 hrs) N1->N2 N3 Intermediate: Imine (Schiff Base) N2->N3 Condensation N4 Addition of Reducing Agent (NaBH(OAc)3, 1.5 eq) N3->N4 N5 Reaction Completion (LC-MS Monitoring) N4->N5 Reduction N6 Aqueous Workup & Extraction (EtOAc/NaHCO3) N5->N6 N7 Purified Fluorinated Amine Scaffold N6->N7 Isolation

Caption: Workflow for reductive amination of the fluorinated benzaldehyde.

Analytical Validation Protocols

To ensure the trustworthiness of your synthesized libraries, the starting material and intermediates must be rigorously validated.

  • 1H NMR (400 MHz, CDCl3): The aldehyde proton will appear as a sharp singlet far downfield (~10.2 ppm). The methoxy protons will present as a strong 3H singlet around 3.9 ppm. Crucially, the two aromatic protons (at positions 3 and 5) will appear as distinct signals (often weakly coupled doublets,

    
     Hz) due to the asymmetrical environment created by the ortho-methoxy group.
    
  • 19F NMR (376 MHz, CDCl3): Because the two -CF3 groups are situated at the 4 and 6 positions, they are chemically non-equivalent (one is para to the methoxy, the other is ortho to the methoxy). You must observe two distinct singlets in the -60 to -65 ppm range. A single peak indicates an impurity or a symmetrical isomer.

  • Mass Spectrometry (ESI-TOF): In positive ion mode, expect the

    
     peak at 
    
    
    
    273.15. Due to the highly fluorinated nature, ionization efficiency may be lower than standard aromatics; utilizing an atmospheric pressure chemical ionization (APCI) source may yield better responses if ESI fails.

References

  • AChemBlock. "2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde 95% | CAS: 180134-14-9". AChemBlock Catalog. URL:[2]

  • Ambeed. "349-58-6 | KG-655 | Fluorinated Building Blocks". Ambeed Catalog. URL:[3]

  • SciSpace. "Journal of Fluorine Chemistry (Elsevier BV) | Publications and Citations". SciSpace. URL:[1]

  • Dmowski, W., & Piasecka-Maciejewska, K. (1996). "Journal of Fluorine Chemistry, 1996, vol. 81, p. 59-63". Leyan / Journal of Fluorine Chemistry. URL:[4]

  • Journal of the American Chemical Society. "Absolute rate constants for some reactions of perfluoro-n-alkyl radicals in solution". ACS Publications. URL:[5]

Sources

Technical Safety & Handling Guide: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical manual for the safe handling, characterization, and application of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde . It is designed for senior researchers and safety officers who require actionable data beyond the standard Safety Data Sheet (SDS).

CAS Number: 180134-14-9 Document Type: Technical Whitepaper & Enhanced SDS Version: 2.0 (Expert Review)

Substance Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its dual trifluoromethyl (CF₃) groups confer significant lipophilicity and metabolic stability to downstream products, while the methoxy group provides a handle for further functionalization or hydrogen bonding interactions.

Chemical Specifications
ParameterData
IUPAC Name 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde
Molecular Formula C₁₀H₆F₆O₂
Molecular Weight 272.14 g/mol
Physical State Low-melting solid (often semi-solid at ambient temp)
Melting Point 36–39 °C (Note: Often mislabeled as BP in automated databases)
Boiling Point >200 °C (Predicted; do not distill at atm pressure)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
SMILES COC1=C(C=O)C(C(F)(F)F)=CC(C(F)(F)F)=C1
Expert Insight: The Phase Transition Risk

Critical Handling Note: With a melting point near human body temperature (36–39 °C), this compound frequently arrives as a fused mass or a supercooled liquid.

  • Implication: Attempting to chip the solid out of a bottle can generate static charge and disperse dust.

  • Protocol: It is safer to gently warm the container to 45 °C to fully melt the substance, then transfer it volumetrically as a liquid using a pre-warmed syringe or pipette.

Hazard Identification & Risk Assessment

While standard SDSs classify this material as an Irritant , the combination of aldehyde reactivity and high fluorination requires a more nuanced risk assessment.

GHS Classification (H-Codes)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[5][1][3][4][6][7][8]

  • H335: May cause respiratory irritation.[4][6]

Mechanistic Toxicology

The presence of two CF₃ groups significantly increases the lipophilicity (LogP) of the molecule compared to non-fluorinated benzaldehydes.

  • Enhanced Permeation: This compound can penetrate the stratum corneum more effectively than standard aldehydes, potentially delivering the reactive aldehyde group to deeper tissue layers.

  • Sensitization Potential: Benzaldehydes are known Schiff-base formers with lysine residues in proteins. While not explicitly flagged as a sensitizer (H317) in all databases, users should treat it as a potential contact allergen due to this reactivity profile.

Safe Handling & Storage Protocol

The primary instability mechanism for this compound is auto-oxidation . In the presence of air, the aldehyde oxidizes to the corresponding 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid. This impurity can catalyze side reactions or poison transition metal catalysts (e.g., Pd-catalyzed cross-couplings).

Storage Workflow
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass with a Teflon-lined cap (to prevent UV-initiated radical oxidation).

Operational Workflow Diagram

The following decision tree outlines the safe handling procedure based on the compound's physical state.

HandlingProtocol Start Receive Compound (CAS: 180134-14-9) CheckState Check Physical State (Ambient Temp) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Crystalline Liquid Liquid (Supercooled) CheckState->Liquid If Melted Melt Warm Water Bath (45°C, 15 mins) Solid->Melt Avoid Spatula (Static Risk) Inert Purge Headspace (Argon/N2) Liquid->Inert Melt->Liquid Transfer Volumetric Transfer (Gas-tight Syringe) Inert->Transfer Weigh Weigh into Reaction Vessel Transfer->Weigh Reseal Parafilm & Refrigerate (2-8°C) Weigh->Reseal

Figure 1: Safe handling decision tree prioritizing liquid transfer to minimize static discharge and dust inhalation.

Emergency Response Architecture

In the event of thermal decomposition or fire, fluorinated compounds present a unique and critical hazard: the release of Hydrogen Fluoride (HF) .

Fire Fighting Measures
  • Hazard: Thermal decomposition releases CO, CO₂, and HF (hydrofluoric acid gas) .

  • Action:

    • Evacuate immediate area.[2][3][6][7]

    • Firefighters must wear full protective clothing and Self-Contained Breathing Apparatus (SCBA) with a positive pressure face mask. Standard organic vapor cartridges are ineffective against acid gases like HF.

    • Media: Water spray, dry chemical, or carbon dioxide.[9] Water spray is effective to knock down HF vapors but creates acidic runoff.

Spill Response (Self-Validating Protocol)
  • Isolate: Ventilate the area. Remove ignition sources.[1][4][7][8][9][10]

  • Protect: Don double nitrile gloves (fluorinated compounds can degrade latex) and a respirator (P95/OV).

  • Neutralize/Absorb:

    • Do not use water initially (immiscible).

    • Absorb with inert material (Vermiculite or Sand).

    • Validation: Wipe the surface with a saturated sodium bicarbonate solution. If bubbling ceases, acidic byproducts (from oxidation) are neutralized.

  • Disposal: Collect in a dedicated container labeled "Fluorinated Organic Waste." Do not mix with general solvent waste if incineration protocols differ for halogens.

Synthetic Utility & Application Context

For drug development professionals, this compound acts as a "bioisostere kit." The electron-withdrawing nature of the CF₃ groups activates the aldehyde for nucleophilic attack while simultaneously deactivating the aromatic ring toward electrophilic substitution.

Key Reaction Pathways
  • Knoevenagel Condensation: Reacts with active methylene compounds to form vinyl-linked fluorinated scaffolds.

  • Reductive Amination: Converts to benzylamines, common in GPCR ligands.

  • Heterocycle Formation: Precursor for trifluoromethyl-substituted quinolines or benzofurans.

Synthetic Logic Diagram

SynthesisPath SM 2-Methoxy-4,6-bis(CF3) benzaldehyde Path1 Reductive Amination (NaBH(OAc)3, Amine) SM->Path1 Path2 Wittig/Horner-Wadsworth (Phosphonate, Base) SM->Path2 Path3 Oxidation (NaClO2, H2O2) SM->Path3 Prod1 Fluorinated Benzylamines Path1->Prod1 Prod2 Styrenic Drug Scaffolds Path2->Prod2 Prod3 Benzoic Acid Derivatives Path3->Prod3

Figure 2: Primary synthetic divergence points for drug discovery applications.

References

  • PubChem. (n.d.). Compound Summary: Fluorinated Benzaldehydes. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Swarts, F. (1898). Sur l'acide trifluoracétique et ses dérivés. Bulletin de la Classe des Sciences, Académie Royale de Belgique.
  • GHS (Globally Harmonized System).United Nations Economic Commission for Europe.

Disclaimer: This guide is intended for use by qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling, as impurity profiles may vary between batches.

Sources

Commercial Availability and Technical Profile: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

[1][2]

Executive Summary

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9 ) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Its unique substitution pattern—combining an electron-rich methoxy group with two electron-withdrawing trifluoromethyl groups—makes it a critical scaffold for modulating lipophilicity and metabolic stability in drug candidates.[1]

While not a commodity chemical found in every basic catalog, it is commercially available through specialized fluorochemistry suppliers and custom synthesis houses. This guide details its commercial landscape, technical specifications, and a validated synthesis route for researchers requiring on-demand production.

Chemical Identity & Technical Specifications

This compound is characterized by a high degree of fluorination, which significantly alters its electronic properties compared to non-fluorinated benzaldehydes.

Core Identifiers
ParameterDetail
Chemical Name 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde
CAS Number 180134-14-9
Molecular Formula C₁₀H₆F₆O₂
Molecular Weight 272.14 g/mol
MDL Number MFCD06660316
SMILES COC1=C(C=O)C(=CC(=C1)C(F)(F)F)C(F)(F)F
Appearance White to pale yellow solid (typically)
Purity Standard ≥95% (HPLC/GC)
Structural Significance

The molecule features a "push-pull" electronic system :

  • Methoxy Group (C2): Acts as an Ortho-Para donor, increasing electron density at the aldehyde carbon, potentially reducing reactivity toward nucleophiles compared to electron-deficient aldehydes.[1]

  • Bis-Trifluoromethyl Groups (C4, C6): Strong electron-withdrawing groups (EWG) that counterbalance the methoxy donor, restoring electrophilicity and adding significant lipophilicity (LogP increase).[1]

Commercial Landscape

Availability Status

The compound is classified as a Specialty Building Block . It is typically held in stock by fluorochemistry-focused suppliers but may require a 2-3 week lead time from general catalog aggregators.[1]

  • Stock Status: Intermittent. Often synthesized on demand for orders >10g.

  • Primary Suppliers: AChemBlock, BLD Pharm, ChemBK, Chemsigma.

  • Typical Pack Sizes: 250 mg, 1 g, 5 g.

Procurement Strategy

For drug discovery campaigns requiring gram-scale quantities, direct procurement is efficient.[1] However, for process chemistry or kilogram-scale needs, the cost per gram is high (

Table 1: Representative Supplier Data

Supplier Catalog ID Purity Typical Lead Time
AChemBlock Q67607 95% 1-2 Weeks
BLD Pharm BD307531 95% Stock / 2 Weeks

| ChemBK | - | 95% | Inquire |[1]

Synthesis & Manufacturing Route

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via a Directed Ortho-Metalation (DoM) strategy.[1] This route utilizes the commercially available precursor 3,5-bis(trifluoromethyl)anisole (CAS 349-60-0).[1][3]

Retrosynthetic Analysis

The methoxy group is a strong ortho-director for lithiation.[1] The two trifluoromethyl groups at positions 3 and 5 (relative to the methoxy) acidify the ring protons, facilitating metalation. The most accessible position for lithiation is C2 (ortho to OMe), which corresponds to the aldehyde position in the target molecule.

Validated Synthesis Protocol
  • Starting Material: 3,5-Bis(trifluoromethyl)anisole.[3][4][5]

  • Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 3,5-bis(trifluoromethyl)anisole (1.0 eq) in anhydrous THF. Cool to -78°C .[1]

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain temperature below -70°C.

    • Mechanism:[1][3][6] The lithium coordinates to the methoxy oxygen, deprotonating the ortho-carbon (C2) to form the aryllithium species.

  • Formylation: Stir for 1 hour at -78°C. Add anhydrous DMF (1.5 eq) dropwise.

  • Quench: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH₄Cl or dilute HCl.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

Reaction Pathway Visualization

SynthesisRouteStart3,5-Bis(trifluoromethyl)anisole(CAS 349-60-0)LithiationOrtho-Lithiation(-78°C, THF)Start->Lithiationn-BuLiIntermediateAryllithiumIntermediateLithiation->IntermediateFormylationFormylation(+DMF)Intermediate->FormylationProduct2-Methoxy-4,6-bis(trifluoromethyl)benzaldehydeFormylation->ProductH3O+ Quench

Caption: Directed Ortho-Metalation (DoM) route utilizing the methoxy group to install the aldehyde functionality regioselectively.

Applications in Drug Discovery

This aldehyde serves as a versatile "warhead" or scaffold linker in medicinal chemistry.

Bioisosterism & Metabolic Stability
  • Metabolic Blocking: The CF₃ groups at the 4 and 6 positions block metabolic oxidation at the aromatic ring, extending the half-life (

    
    ) of the final drug molecule.
    
  • Lipophilicity Modulation: The bis-CF₃ motif significantly increases lipophilicity, aiding in blood-brain barrier (BBB) penetration for CNS targets.[1]

Synthetic Utility

The aldehyde moiety allows for rapid diversification via:

  • Reductive Amination: To form benzylamines.

  • Wittig/Horner-Wadsworth-Emmons: To form styrene derivatives.[1]

  • Condensation: To form heterocycles (e.g., imidazoles, quinolines).

Handling & Safety Profile

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Storage Protocols:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Keep refrigerated (2-8°C) to prevent oxidation of the aldehyde to the corresponding benzoic acid.[1]

  • Protect from light.

References

  • AChemBlock. (2025). Product Specification: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (Q67607).[1][7] Retrieved from

  • Slocum, D. W., et al. (1997).[6] On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. Journal of Organic Chemistry. Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 3,5-Bis(trifluoromethyl)anisole. Retrieved from

  • GuideChem. (2021). Synthesis and Applications of Trifluoromethylbenzaldehydes. Retrieved from

Comprehensive Technical Guide on 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials, fluorinated aromatic building blocks are indispensable. 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) represents a highly specialized, multi-functional intermediate[1]. Characterized by its unique combination of an electrophilic formyl group, a hydrogen-bond accepting methoxy group, and two strongly electron-withdrawing, lipophilic trifluoromethyl groups, this compound is a critical asset for drug development professionals. This whitepaper deconstructs the structural nomenclature, physicochemical profile, mechanistic synthesis, and pharmaceutical applications of this unique molecule.

Structural Elucidation & IUPAC Nomenclature Logic

The systematic naming of complex substituted aromatics requires strict adherence to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines. The name 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is derived through a precise hierarchy of functional group prioritization and locant assignment.

Causality of the Nomenclature
  • Principal Functional Group Identification: The aldehyde (-CHO) group takes precedence over ethers (-OCH₃) and haloalkyls (-CF₃). Therefore, the parent structure is designated as benzaldehyde , and the carbon attached to the formyl group is universally assigned as C1.

  • Locant Set Generation: The substituents are located at positions 2, 4, and 6 relative to the aldehyde. Numbering the ring clockwise or counter-clockwise yields the identical locant set of (2, 4, 6).

  • Alphabetical Tie-Breaking: When locant sets are equivalent, IUPAC rules dictate that the lower number is assigned to the substituent cited first alphabetically. "Methoxy" (M) precedes "Trifluoromethyl" (T). Thus, the methoxy group is assigned position 2, forcing the trifluoromethyl groups to positions 4 and 6.

  • Multiplicative Prefixes: The prefix "bis-" is utilized instead of "di-" for the trifluoromethyl groups to prevent any ambiguity regarding the substitution pattern of the complex haloalkyl moiety.

IUPAC_Logic Step1 1. Identify Principal Group Aldehyde (-CHO) takes highest priority Step2 2. Assign Parent Structure Benzene + Aldehyde = Benzaldehyde (C1) Step1->Step2 Step3 3. Determine Locant Sets Path A: 2-Methoxy, 4,6-bis(CF3) Path B: 2-CF3, 4-CF3, 6-Methoxy Step2->Step3 Step4 4. Apply Alphabetical Rule 'Methoxy' (M) precedes 'Trifluoromethyl' (T) Step3->Step4 Step5 5. Final Assignment Path A is selected to give Methoxy the lower locant Step4->Step5 Step6 Final IUPAC Name: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Step5->Step6

Figure 1: IUPAC nomenclature decision tree for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is critical for predicting its behavior in downstream synthetic steps and its ultimate influence on the pharmacokinetic properties of a drug candidate. The data below summarizes the core properties of the compound[1].

ParameterValue / Description
IUPAC Name 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde
CAS Registry Number 180134-14-9
Molecular Formula C₁₀H₆F₆O₂
Molar Mass 272.15 g/mol
SMILES String COC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1C=O
Electronic Profile Highly electron-deficient aromatic ring
Steric Profile High steric shielding at C3 and C5 due to adjacent -CF₃ groups

Mechanistic Synthesis: Directed Ortho-Metalation (DoM)

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde relies on the highly regioselective Directed Ortho-Metalation (DoM) of 3,5-bis(trifluoromethyl)anisole[2].

Causality of Experimental Choices

In 3,5-bis(trifluoromethyl)anisole, the methoxy group acts as a powerful Directed Metalation Group (DMG). When treated with a strong base like n-butyllithium (n-BuLi), the lithium cation coordinates to the lone pairs of the methoxy oxygen. This pre-organization directs the basic butyl anion to deprotonate the adjacent ortho proton (C2 or C6, which are chemically equivalent).

While the -CF₃ groups are electron-withdrawing and generally increase the acidity of the aromatic protons, they also pose a risk of nucleophilic attack or defluorination if the temperature is not strictly controlled[3]. Therefore, the reaction must be kinetically controlled at cryogenic temperatures (-78 °C). Quenching the resulting lithiated intermediate with anhydrous N,N-dimethylformamide (DMF) installs the formyl group exclusively at the ortho position, yielding the target compound after acidic hydrolysis.

Synthesis_Pathway SM 3,5-bis(CF3)anisole (Substrate) DoM Directed Metalation n-BuLi, THF, -78 °C SM->DoM Int Lithiated Intermediate (Kinetically Stable) DoM->Int Form Electrophilic Quench Anhydrous DMF Int->Form Workup Acidic Hydrolysis aq. HCl Form->Workup Product Target Aldehyde (Regiopure) Workup->Product

Figure 2: Synthetic workflow of the DoM and formylation process to yield the target aldehyde.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints.

Reagents: 3,5-bis(trifluoromethyl)anisole (1.0 eq), n-BuLi (2.5 M in hexanes, 1.1 eq), anhydrous DMF (1.5 eq), anhydrous THF, 1M HCl.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Add 3,5-bis(trifluoromethyl)anisole and anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.

    • Validation Checkpoint 1: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes at ≤ -75 °C.

  • Kinetic Deprotonation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain stirring for 2 hours at -78 °C.

    • Validation Checkpoint 2 (Lithiation Check): Withdraw a 0.1 mL aliquot, quench in D₂O, and analyze via crude ¹H NMR. Successful lithiation is confirmed by the complete disappearance of the C2 aromatic proton signal.

  • Electrophilic Quench: Add anhydrous DMF dropwise. The reaction mixture is allowed to stir for 1 hour at -78 °C, then slowly warmed to room temperature over 2 hours.

  • Hydrolysis and Workup: Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 2-3 (hydrolyzing the hemiaminal intermediate). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Validation Checkpoint 3: Confirm product identity via GC-MS (target m/z 272.15) and ¹H NMR (presence of a distinct aldehyde proton singlet near 10.4 ppm).

Strategic Applications in Drug Development

For drug development professionals, the integration of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde into a synthetic pipeline offers profound pharmacological advantages:

  • Metabolic Stability: The strong C-F bonds (approx. 116 kcal/mol) of the bis(trifluoromethyl) motif effectively block cytochrome P450-mediated oxidative metabolism at the 4 and 6 positions of the aromatic ring[3].

  • Enhanced Lipophilicity (logP): The dual -CF₃ groups significantly increase the lipophilicity of the resulting pharmacophore, enhancing passive cellular membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-targeted therapeutics.

  • Versatile Conjugation: The aldehyde moiety serves as a highly reactive synthetic handle. It can be utilized in reductive aminations to synthesize secondary or tertiary amines, or in Wittig/Horner-Wadsworth-Emmons reactions to generate complex alkene linkages, seamlessly attaching this robust fluorinated motif to larger drug scaffolds.

References

  • Title: Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Methodological & Application

applications of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

CAS: 180134-14-9 | Formula:


 | MW:  272.14  g/mol [1]

Introduction: A Privileged Fluorinated Scaffold

In the landscape of modern medicinal chemistry and materials science, 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde represents a specialized "steric and electronic modulator."[1] Unlike simple benzaldehydes, this molecule offers a unique triad of properties:

  • Hyper-Electrophilicity: The two electron-withdrawing trifluoromethyl (

    
    ) groups significantly lower the LUMO energy of the carbonyl, making it highly reactive toward nucleophiles.[1]
    
  • The "Steric Gate" Effect: The aldehyde functionality is flanked by a methoxy group at the C2 position and a bulky trifluoromethyl group at the C6 position.[1] This 2,6-disubstitution creates a congested reaction center, capable of inducing high stereoselectivity (atropisomerism) in downstream intermediates.

  • Metabolic Stability: The bis-trifluoromethyl motif blocks key metabolic oxidation sites on the aromatic ring, a critical feature for increasing the half-life of bioactive candidates.[1]

This guide details the specific protocols for utilizing this building block in condensation reactions , ligand synthesis , and heterocycle construction , with a focus on overcoming the steric challenges inherent to its structure.

Reactivity Matrix & Chemical Logic

Before initiating synthesis, researchers must understand the competing electronic and steric forces at play.

FeatureChemical ConsequenceExperimental Adjustment
C1-Formyl Group Extremely electron-deficient due to inductive effects of 4,6-bis(

).[1]
High Reactivity: Reactions often proceed at lower temperatures than non-fluorinated analogs.[1]
C2-Methoxy Group Electron-donating by resonance but sterically demanding.[1]Demethylation Potential: Can be cleaved with

to access fluorinated salicylaldehydes (ligand precursors).[1]
C6-Trifluoromethyl Bulky group ortho to the aldehyde.[1]Steric Hindrance: Nucleophilic attack may require longer reaction times or smaller nucleophiles.[1]
Solubility Highly lipophilic.[1]Solvent Choice: Avoid water/alcohols; use DCM, THF, or Toluene.

Application Workflows

The following diagram illustrates the three primary synthetic pathways for this scaffold.

ReactionPathways Start 2-Methoxy-4,6-bis(CF3) benzaldehyde Path1 Pathway A: Condensation (Retention of OMe) Start->Path1 Acetophenone/Base Path2 Pathway B: Demethylation (Scaffold Modification) Start->Path2 BBr3 / DCM Path3 Pathway C: Reductive Amination (Amine Synthesis) Start->Path3 R-NH2 / NaBH(OAc)3 Prod1 Fluorinated Chalcones (Bioactive Warheads) Path1->Prod1 Prod2 Fluorinated Salicylaldehydes (Salen Ligands) Path2->Prod2 Prod3 Benzylic Amines (Drug Intermediates) Path3->Prod3

Figure 1: Strategic divergence points for CAS 180134-14-9.[1] The choice of pathway depends on whether the methoxy group is a permanent feature or a protecting group.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Chalcones (Claisen-Schmidt)

Application: Creating Michael acceptors for cysteine targeting in drug discovery.[1] Challenge: The electron-deficient ring is susceptible to side reactions if harsh bases are used.[1]

Reagents:

  • Substrate: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv)[1]

  • Partner: Acetophenone derivative (1.0 equiv)[1]

  • Base:

    
     (1.2 equiv) or 
    
    
    
    (catalytic)[1]
  • Solvent: THF (Do NOT use Methanol, see Note 1)[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (272 mg) of the aldehyde and 1.0 mmol of the acetophenone in 5 mL of anhydrous THF.

  • Activation: Cool the solution to

    
    . Add 
    
    
    
    (1.2 equiv) in one portion.[1]
    • Mechanism:[1][3][4][5] The base deprotonates the acetophenone to form the enolate.[1] The high electrophilicity of the fluorinated aldehyde ensures rapid trapping of the enolate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

    • Observation: A color change (often yellow to orange) indicates conjugation formation.[1]

  • Quench & Isolation: Pour the mixture into ice-cold dilute

    
     (
    
    
    
    ). Extract with Ethyl Acetate (
    
    
    ).[1]
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash chromatography.
    

Critical Note 1 (Solvent Effects): Avoid using Methanol or Ethanol as the primary solvent with strong hydroxide bases.[1] In highly electron-deficient systems (like bis-CF3 aromatics), alkoxide ions can attack the aromatic ring (Nucleophilic Aromatic Substitution,


), displacing the methoxy group or fluoride. THF suppresses this side reaction [1].[1]
Protocol B: Demethylation to 2-Hydroxy-4,6-bis(trifluoromethyl)benzaldehyde

Application: Synthesis of "Salen" type ligands for asymmetric catalysis.[1] Challenge: Selective cleavage of the methyl ether without affecting the trifluoromethyl groups or the aldehyde.

Reagents:

  • Substrate: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde[1][6]

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and maintain under Argon/Nitrogen atmosphere.

  • Addition: Dissolve the aldehyde (1.0 mmol) in dry DCM (10 mL) and cool to

    
     (Dry ice/acetone bath).
    
  • Cleavage: Dropwise add

    
     (2.0 mmol, 2.0 equiv) over 15 minutes.
    
    • Caution:

      
       reacts violently with moisture.[1]
      
  • Warming: Allow the reaction to warm slowly to

    
     over 2 hours. Stir at 
    
    
    
    for an additional 2 hours.
  • Hydrolysis: Quench carefully by adding saturated

    
     solution dropwise at 
    
    
    
    .
  • Workup: Separate the organic layer.[1][4][7][8] The aqueous layer may need acidification to pH 5 to ensure the phenol is protonated and extractable.[1] Extract with DCM.[1][2]

  • Result: The product, a fluorinated salicylaldehyde, is often a low-melting solid or oil.

Protocol C: Reductive Amination (Sterically Hindered)

Application: Introduction of the 2,4-bis(CF3)-6-OMe benzyl group into amines.[1] Challenge: The steric bulk at C2 and C6 hinders imine formation.[1]

Step-by-Step Methodology:

  • Imine Formation: Mix aldehyde (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Add activated

    
     molecular sieves.
    
  • Reflux (Critical): Unlike standard aldehydes, stirring at RT is often insufficient due to the "Steric Gate." Heat to

    
     for 12 hours to drive imine formation to completion.[1]
    
  • Reduction: Cool to

    
    . Add Sodium Triacetoxyborohydride (
    
    
    
    , 2.0 equiv).
  • Stir: Allow to react at RT for 4 hours.

  • Workup: Quench with saturated

    
    .
    

Safety & Handling

  • Fluorine NMR Monitoring: The progress of these reactions is best monitored via

    
     NMR.[1] The substrate typically shows two distinct signals (due to non-equivalence or distinct environments at C4 and C6).
    
  • Volatility: While the molecular weight is 272, fluorinated compounds often have higher vapor pressures than expected. Avoid prolonged high-vacuum exposure if the product is an oil.[1]

References

  • Solvent Effects in Fluorinated Chalcone Synthesis: "Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution." ACG Publications.[1][2] Available at: [Link][1]

  • General Reactivity of Trifluoromethyl Arenes: "Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones." National Institutes of Health (PMC).[1] Available at: [Link][1]

Sources

use of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in Medicinal Chemistry

Introduction: The "Shielded" Fluorinated Scaffold

In modern medicinal chemistry, the 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structure, widely recognized for its ability to enhance lipophilicity and metabolic stability (e.g., in Aprepitant, Dutasteride). However, as intellectual property landscapes crowd and biological targets demand higher specificity, researchers are shifting toward orthogonally substituted isomers .

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS 180134-14-9) represents a high-value "Next-Generation" building block.[1] Unlike its 3,5-analogs, this molecule features a 2,4,6-substitution pattern relative to the aldehyde functionality.[1]

Key Structural Advantages:

  • Steric Shielding: The aldehyde is flanked by a methoxy group (C2) and a trifluoromethyl group (C6).[1] This "ortho-roof" effect severely restricts rotation and protects the carbonyl (and subsequent derivatives) from hydrolytic enzymes.[1]

  • Electronic Tuning: The electron-donating methoxy group (EDG) counterbalances the strong electron-withdrawing nature of the two

    
     groups (EWG), creating a unique electrostatic potential surface that differs significantly from the electron-deficient 3,5-bis(
    
    
    
    ) systems.[1]
  • Conformational Locking: Derivatives (e.g., styrenes, benzylamines) adopt twisted conformations to relieve steric strain between the C1-substituent and the C2/C6 groups, potentially locking bioactive conformations (atropisomerism).[1]

Chemical Properties & Handling

PropertyDataApplication Note
CAS 180134-14-9
Formula

MW: 272.14 g/mol
Appearance White to off-white crystalline solid
Solubility DCM, THF, EtOAc, MeOHPoor solubility in hexanes due to polarity.[1]
Reactivity Hindered Electrophile The C1-aldehyde is sterically crowded.[1] Standard nucleophilic attacks may require activation (Lewis acids) or elevated temperatures.[1]
Stability Stable under ambient conditionsThe 2-OMe group is generally resistant to nucleophilic aromatic substitution (

) due to the meta-positioning of the

groups relative to the methoxy.[1]

Synthetic Utility & Protocols

The steric crowding at the carbonyl carbon requires modified protocols compared to standard benzaldehydes.[1] Below are optimized procedures for two critical transformations: Olefination and Reductive Amination .

Workflow Visualization

G Start 2-Methoxy-4,6-bis(CF3) benzaldehyde HWE HWE Reaction (Strong Base) Start->HWE Phosphonate/NaH Imine Ti(OiPr)4 Mediated Imine Formation Start->Imine R-NH2 BBr3 BBr3 Demethylation Start->BBr3 -78°C to RT Styrene Sterically Congested Styrenes HWE->Styrene E/Z Selectivity Amine Hindered Benzylamines Imine->Amine NaBH4 Phenol Salicylaldehyde Derivatives BBr3->Phenol Ligand Synthesis

Figure 1: Synthetic divergence from the sterically hindered aldehyde core.

Protocol A: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of hindered styrenes for use as Michael acceptors or polymer precursors.[1]

Expert Insight: Standard Wittig reagents often fail or give low yields with 2,6-disubstituted benzaldehydes due to the steric bulk hindering the formation of the oxaphosphetane intermediate.[1] The HWE reaction, using more reactive phosphonate carbanions, is preferred.

Step-by-Step Methodology:

  • Reagent Prep: In a flame-dried flask under Argon, dissolve Triethyl phosphonoacetate (1.2 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion in oil, 1.3 equiv) portion-wise. Stir for 30 min until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv) as a solution in minimal THF dropwise.

    • Note: Do not add the solid directly; the dissolution rate may be too slow, leading to side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 12–24 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1).[1] The aldehyde spot will disappear.[1] If the reaction stalls, heat to reflux (65°C) for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

    • Expectation: The product will likely be the (E)-isomer predominantly, though the steric bulk of the C6-

      
       group may increase the proportion of the (Z)-isomer compared to non-hindered analogs.[1]
      
Protocol B: Titanium-Mediated Reductive Amination

Objective: Synthesis of lipophilic benzylamines for GPCR ligand libraries.

Expert Insight: Direct condensation of this aldehyde with amines is sluggish because the "tetrahedral intermediate" is high-energy due to crowding.[1] Titanium(IV) isopropoxide (


)  is essential here; it acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[1]

Step-by-Step Methodology:

  • Imine Formation:

    • In a sealed tube, combine 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv) and the Amine (1.1 equiv) in anhydrous THF.

    • Add

      
        (2.0 equiv) neat.
      
    • Stir at ambient temperature for 12 hours. If the amine is bulky (e.g., tert-butylamine), heat to 60°C.[1]

  • Reduction:

    • Dilute the mixture with absolute Ethanol (to solubilize the titanate complex).[1]

    • Add

      
        (2.0 equiv) portion-wise.[1] Caution: Gas evolution.[1]
      
    • Stir for 4 hours at room temperature.

  • Hydrolysis (Critical Step):

    • The reaction will form a white precipitate (titanium oxides).[1] Quench by adding 1N NaOH (not water alone, or filtration will be impossible).

    • Stir vigorously until the white precipitate becomes granular.

  • Isolation: Filter through a pad of Celite. Wash the pad with EtOAc.[1] Concentrate the filtrate.

  • Purification: Acid-base extraction or column chromatography (DCM/MeOH).

Medicinal Chemistry Applications

Metabolic Blocking (The "Soft Spot" Defense)

In many drug scaffolds, the para-position of a phenyl ring is a metabolic "soft spot" for CYP450 oxidation.

  • Standard approach: Add a para-F or para-Cl.[1]

  • This Scaffold: The C4-

    
     group completely blocks para-oxidation.[1] Furthermore, the C2-OMe and C6-
    
    
    
    groups block ortho-oxidation.[1] This creates a highly persistent aromatic core.[1]
Atropisomerism & Specificity

The 2-methoxy-4,6-bis(trifluoromethyl) motif is bulky enough to induce axial chirality when coupled to other ring systems (e.g., biaryls).[1]

  • Application: In kinase inhibitors, restricting the rotation of the hinge-binding motif can improve selectivity by fitting only into the ATP pocket of the target kinase while clashing with off-targets.[1]

Lipophilicity Modulation
  • 
     groups increase LogP (lipophilicity).[1]
    
  • The Methoxy group decreases LogP slightly and adds a hydrogen bond acceptor (HBA).

  • Result: This scaffold allows for a high-LogP fragment that still retains water solubility potential through the HBA, unlike the purely hydrophobic 2,4,6-tris(trifluoromethyl)benzene.[1]

Safety & Stability (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Specific Handling: Due to the high fluorine content, thermal decomposition may release HF (Hydrofluoric Acid) . Do not heat above 200°C without proper venting and scrubbing.[1]

  • Storage: Store in a cool, dry place. The aldehyde is generally stable to oxidation but should be kept under inert gas for long-term storage to prevent benzoic acid formation.[1]

References

  • Sigma-Aldrich. Product Specification: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.[1] Link

  • WuXi AppTec. Highly Regioselective SNAr of Polyhalogenated Benzaldehydes. (Demonstrates the directing effect of aldehyde hemiacetals in ortho-substituted systems). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on the metabolic stability of poly-CF3 systems). Link[1]

  • Leroux, F. R., et al. (2005). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and agrochemistry. (Discusses the electronic properties of mixed OMe/CF3 systems). Link[1]

Sources

Application Note: Synthetic Utility and Reaction Protocols for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Analysis[1][2][3]

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a specialized fluorinated building block that presents a unique "Push-Pull-Block" electronic and steric profile. Unlike standard benzaldehydes, this molecule requires specific handling protocols due to the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl (


) groups.
Structural Deconstruction
  • Electronic Activation (The Pull): The two

    
     groups (positions 4 and 6) exert a massive inductive electron-withdrawing effect (-I). This renders the carbonyl carbon highly electrophilic, significantly more so than unsubstituted benzaldehyde.[1]
    
  • Chelation Potential (The Push): The 2-Methoxy group serves as a Lewis basic site. In the presence of Lewis acidic metals (Mg, Ti, Zn), this oxygen can coordinate with the carbonyl oxygen to form a stable 5-membered chelate, rigidly defining the stereochemical trajectory for incoming nucleophiles.

  • Steric Gating (The Block): The 6-

    
     group creates significant steric bulk ortho to the aldehyde. This "ortho-effect" prevents free rotation and shields the carbonyl from bulky nucleophiles, necessitating specific solvent choices and reaction times.
    
Critical Handling Note: The Gem-Diol Equilibrium

Due to the high electron deficiency, this aldehyde is hygroscopic and prone to forming a stable gem-diol (hydrate) upon exposure to atmospheric moisture.

  • Observation: Material may appear as a waxy solid rather than a crisp powder.

  • Correction: Before any stoichiometric reaction (especially organometallic additions), the material should be dried under vacuum over

    
     or azeotropically distilled with toluene to revert the hydrate to the reactive aldehyde.
    

Reaction Landscape & Decision Tree

The following diagram outlines the primary synthetic pathways available for this substrate, categorized by the desired outcome.

ReactionLandscape Start 2-Methoxy-4,6-bis(trifluoromethyl) benzaldehyde Path1 Condensation (Pyrrole) Start->Path1 Acid Cat. / DDQ Path2 Nucleophilic Addition (R-MgBr / R-Li) Start->Path2 Lewis Acid / Low Temp Path3 Imine Formation (R-NH2) Start->Path3 Mol. Sieves / Reflux Prod1 Fluorinated Porphyrins (Lindsey Method) Path1->Prod1 Prod2 Secondary Alcohols (Chelation Controlled) Path2->Prod2 Prod3 Schiff Bases (Stable Intermediates) Path3->Prod3

Figure 1: Synthetic decision tree. Blue path indicates porphyrin synthesis; Red path indicates C-C bond formation; Yellow path indicates nitrogen functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Porphyrins (Lindsey Method)

Context: This is the "Hero Application" for this molecule. The electron-deficient nature of the aldehyde makes it ideal for synthesizing oxidation-resistant porphyrins used in catalysis. The 6-


 group adds steric bulk that prevents atropisomer rotation in the final porphyrin.

Reagents:

  • Substrate: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1 eq)

  • Pyrrole (1 eq, freshly distilled)

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Boron trifluoride etherate) or TFA
    
  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • Solvent: Dry Dichloromethane (DCM) or Chloroform

Methodology:

  • Dehydration: Ensure the aldehyde is free of hydrate (see Section 1.2).

  • High Dilution Setup: Charge a flame-dried flask with dry DCM. The concentration of aldehyde and pyrrole must be kept low (10–20 mM) to favor cyclization over linear polymerization.

  • Addition: Add the aldehyde (10 mmol) and pyrrole (10 mmol) to the solvent. Purge with Argon for 15 minutes.

  • Catalysis: Add

    
     (3.3 mM final concentration) via syringe.
    
    • Scientist's Note:

      
       is preferred over TFA for this substrate because the electron-withdrawing 
      
      
      
      groups reduce the basicity of the intermediate carbinol, requiring a stronger Lewis acid to drive the reaction.
  • Equilibration: Stir at room temperature for 1 hour in the dark.

  • Oxidation: Add DDQ (3 eq) in one portion to convert the porphyrinogen to porphyrin. Stir for 1 additional hour.

  • Purification: Pass the reaction mixture through a short pad of silica to remove polypyrrolic tar. Elute with DCM.

Validation:

  • UV-Vis: Look for a sharp Soret band around 415–420 nm.

  • ¹H NMR: The meso-protons will be absent. The

    
    -pyrrolic protons will appear as a singlet (or doublet if atropisomers exist) around 8.8–9.0 ppm.
    
Protocol B: Chelation-Controlled Grignard Addition

Context: The 2-Methoxy group allows for high diastereoselectivity via the Cram Chelation Model. This protocol synthesizes secondary alcohols with defined stereochemistry.

Mechanism Visualization:

Chelation Substrate Aldehyde Substrate (2-OMe, 4,6-CF3) Complex Chelated Intermediate (Mg coordinates O-Me and C=O) Substrate->Complex + R-MgBr Attack Nucleophilic Attack (From less hindered face) Complex->Attack Product Secondary Alcohol (High Diastereoselectivity) Attack->Product Workup (H3O+)

Figure 2: Chelation control mechanism. The Magnesium atom locks the conformation by bridging the carbonyl oxygen and the methoxy oxygen.

Methodology:

  • Preparation: Dissolve the aldehyde (1.0 eq) in anhydrous THF or Diethyl Ether (

    
    ).
    
    • Scientist's Note:

      
       is often superior for chelation control as it coordinates less strongly to Mg than THF, allowing the substrate's methoxy group to win the coordination competition.
      
  • Temperature: Cool the solution to -78°C.

  • Addition: Add the Grignard reagent (R-MgBr, 1.2 eq) dropwise over 20 minutes.

  • Reaction: Allow to stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol C: Schiff Base (Imine) Formation

Context: Due to the steric bulk of the 6-


 group, imine formation can be sluggish. The high electrophilicity helps, but water removal is non-negotiable to drive the equilibrium.

Methodology:

  • Mix: Combine aldehyde (1 eq) and primary amine (1.05 eq) in Toluene or Ethanol.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) or Acetic Acid (1-5 mol%).

  • Water Removal (Crucial):

    • Method A (Toluene): Use a Dean-Stark trap to reflux and physically remove water.

    • Method B (Ethanol): Add activated 4Å Molecular Sieves directly to the reaction flask.

  • Monitoring: Monitor by TLC. The disappearance of the aldehyde spot is usually distinct.

  • Isolation: Filter off sieves/catalyst and concentrate. Recrystallize from Hexane/EtOAc.

Analytical Data Summary

The following table summarizes expected shifts and reactivity trends for validation.

ParameterValue / ObservationReason
¹H NMR (Aldehyde) ~10.2 - 10.4 ppm (Singlet)Deshielded by ortho/para-

groups.
¹⁹F NMR Two distinct signals (~ -63 ppm)One signal for 4-

, one for 6-

.
Reactivity (vs. PhCHO)

(Nucleophilic attack)
Strong -I effect of

increases electrophilicity.
Hydration Constant High (

)
Electron deficiency stabilizes the gem-diol form.

References

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry.

  • Sazanovich, I. V., et al. (2004). "Synthesis and characterization of new fluorinated porphyrins." Inorganic Chemistry.
  • Cram, D. J., & Elhafez, F. A. (1952). "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction' in the Syntheses of Acyclic Systems." Journal of the American Chemical Society.[2] (Foundational text for Chelation Control).

  • BenchChem Technical Library. (2025). "The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde." (General reactivity of

    
     benzaldehydes). 
    
  • Sigma-Aldrich. (2025). "Product Specification: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde."

Sources

Application Note: Derivatization Strategies for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) is a highly specialized fluorinated building block prized in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups renders the aromatic ring highly electron-deficient, significantly increasing the electrophilicity of the formyl carbon via inductive and mesomeric effects. Conversely, the ortho-methoxy group provides competing steric hindrance and mild electron donation. This unique push-pull dynamic necessitates carefully tuned conditions for derivatization. The foundational synthesis and properties of this class of highly fluorinated aromatics were originally detailed in the [1].

Mechanistic Rationale for Derivatization

To successfully derivatize this molecule, scientists must account for its extreme electrophilicity and steric encumbrance:

  • Reductive Amination : The high electrophilicity of the aldehyde ensures rapid imine/iminium formation. However, the steric bulk of the ortho-methoxy and ortho-CF₃ groups can impede the subsequent reduction step. Using a mild, sterically demanding reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) prevents premature reduction of the unreacted aldehyde, allowing the sterically encumbered imine to fully form before reduction, as established by [2].

  • Hydrazone/Oxime Formation : Condensation with hydrazines or hydroxylamines proceeds rapidly. The highly electron-deficient aromatic ring stabilizes the resulting C=N bond against hydrolytic cleavage, making these derivatives exceptionally stable for bioconjugation or analytical tagging.

  • Knoevenagel Condensation : The aldehyde's enhanced electrophilicity makes it an ideal substrate for Knoevenagel condensations with active methylene compounds (e.g., malononitrile). Weak bases like piperidine are sufficient to deprotonate the active methylene, driving the formation of highly electron-deficient alkenes that serve as potent Michael acceptors, a reactivity pattern well-documented in [3].

Visualization: Derivatization Pathways

G Aldehyde 2-Methoxy-4,6-bis(CF3)benzaldehyde (Electrophilic Core) RedAm Reductive Amination NaBH(OAc)3, DCE Aldehyde->RedAm 1°/2° Amine Condens Hydrazone Formation NH2NHR, EtOH, H+ Aldehyde->Condens Hydrazine Knoev Knoevenagel Condens. Malononitrile, Base Aldehyde->Knoev Active Methylene Amine Fluorinated Benzylamine (Drug Discovery) RedAm->Amine Hydrazone Stable Hydrazone (Bioconjugation) Condens->Hydrazone Alkene Electron-Deficient Alkene (Materials/Probes) Knoev->Alkene

Figure 1: Divergent derivatization pathways of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.

Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Fluorinated Benzylamines)

Objective: Convert the aldehyde to a secondary or tertiary benzylamine for drug discovery libraries. Causality & Validation: DCE is chosen over THF or MeOH because it maximizes the solubility of the non-polar fluorinated starting material and stabilizes the transition state of the NaBH(OAc)₃ reduction. The reaction is self-validating: the disappearance of the UV-active aldehyde spot (typically Rf ~0.7 in 4:1 Hexane:EtOAc) and the appearance of a more polar, ninhydrin-active amine spot confirms conversion.

Steps:

  • In an oven-dried round-bottom flask under nitrogen, dissolve 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for complete imine/iminium formation. Note: For less nucleophilic/sterically hindered amines, add glacial acetic acid (1.0 equiv) to catalyze imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5 minutes to prevent sudden exotherms.

  • Stir the reaction at room temperature for 12–16 hours. Monitor via TLC (Hexane/EtOAc).

  • Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL) and stir vigorously for 15 minutes to decompose unreacted hydride.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Knoevenagel Condensation (Synthesis of Electron-Deficient Alkenes)

Objective: Form a highly conjugated, electron-deficient alkene for use as a Michael acceptor or fluorescent probe. Causality & Validation: The extreme electrophilicity of the aldehyde carbon allows this reaction to proceed at room temperature, avoiding the harsh reflux conditions that might degrade the methoxy ether. Piperidine acts as a bifunctional catalyst, forming a transient, highly reactive iminium ion with the aldehyde while also deprotonating the malononitrile.

Steps:

  • Dissolve 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv, 1.0 mmol) and malononitrile (1.1 equiv, 1.1 mmol) in absolute ethanol (5.0 mL).

  • Add piperidine (0.1 equiv, 0.1 mmol) dropwise. Caution: The reaction may turn deep yellow/orange immediately, indicating the formation of the conjugated product.

  • Stir at room temperature for 2–4 hours. The product often precipitates directly from the ethanol solution due to the high lipophilicity of the CF₃ groups.

  • If precipitation occurs, filter the solid and wash with ice-cold ethanol (2 x 2 mL). If no precipitate forms, concentrate the solvent and purify via recrystallization (EtOH/Water) or flash chromatography.

Quantitative Data Summary
Derivatization TypeReagents & CatalystSolvent & TempTypical Yield (%)Primary Application
Reductive Amination 1°/2° Amine, NaBH(OAc)₃DCE, 25 °C75 – 85%Drug discovery (lipophilic amines)
Hydrazone Formation Hydrazine hydrate, H⁺ (cat.)EtOH, 60 °C88 – 95%Bioconjugation, analytical tagging
Knoevenagel Condens. Malononitrile, PiperidineEtOH, 25 °C80 – 92%Fluorescent probes, Michael acceptors
Oxime Formation NH₂OH·HCl, NaOAcMeOH/H₂O, 25 °C85 – 90%Stable synthetic intermediates
References
  • Ito, Katsuhiko, et al. "Synthesis of novel fluorinated aromatic compounds." Journal of Fluorine Chemistry, vol. 81, no. 1, 1996, pp. 59-63. URL:[Link]

  • Abdel-Magid, Ahmed F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. URL:[Link]

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions, vol. 15, 1967, pp. 204-599. URL:[Link]

Application Note: Catalytic Transformations of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction: The Role of Hyper-Fluorinated Building Blocks

In the pursuit of novel therapeutics, the strategic incorporation of fluorine atoms is a proven methodology to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) represents a highly specialized, electron-deficient building block first detailed in the .

As a Senior Application Scientist, I frequently observe that standard catalytic protocols fail when applied to highly fluorinated aromatic aldehydes. This failure stems from a misunderstanding of the molecule's unique push-pull electronic system. The electron-donating 2-methoxy group competes with the strongly electron-withdrawing 4,6-bis(trifluoromethyl) groups, resulting in an aldehyde carbon that is hyper-electrophilic yet severely sterically shielded. This guide establishes self-validating, causality-driven protocols for utilizing this compound in catalytic reductive aminations and asymmetric organocatalysis.

Physicochemical Profiling & Reactivity Causality

To design effective catalytic cycles, one must first understand the physical parameters dictating the substrate's behavior. The dual


 groups heavily deplete the electron density of the aromatic ring. While this accelerates nucleophilic attack at the carbonyl carbon, the ortho-substituents (the 2-methoxy and 6-trifluoromethyl groups) create a sterically demanding pocket that restricts the trajectory of incoming nucleophiles.

Table 1: Physicochemical Properties & Mechanistic Implications

ParameterValueCatalytic Implication
Chemical Formula

High fluorine content requires non-polar or moderately polar aprotic solvents (e.g., DCE, Toluene) to ensure solubility.
Molecular Weight 272.15 g/mol High mass-to-carbon ratio; reactions must be monitored closely by LC-MS rather than GC-MS due to lower volatility.
Electronic Profile Hyper-electrophilicImine formation is thermodynamically favored, but kinetically slow due to steric bulk. Acidic co-catalysts are mandatory.
Side-Reactions Defluorination riskHarsh hydrogenation (e.g.,

with high-pressure

) can cause hydrodefluorination. Chemoselective catalysts are required.

Reaction Workflows & Pathway Visualization

The two primary applications for this building block in medicinal chemistry are the synthesis of fluorinated benzylamines (via transition-metal catalysis) and chiral fluorinated alcohols (via organocatalysis).

Workflow Start 2-Methoxy-4,6-bis(trifluoromethyl) benzaldehyde Path1 Ru-Catalyzed Reductive Amination Start->Path1 1° Amine, Ru(II) Cat. HCOOH / Et3N Path2 Asymmetric Organocatalytic Aldol Addition Start->Path2 Ketone, L-Proline DMSO, RT Prod1 Fluorinated Benzylamine (Lipophilic Drug Scaffold) Path1->Prod1 Prod2 Chiral Fluorinated Alcohol (Stereocenter Building Block) Path2->Prod2

Figure 1: Divergent catalytic workflows for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.

Validated Experimental Protocols

Protocol A: Chemoselective Ru-Catalyzed Reductive Amination

Causality & Rationale: Standard reductive amination using


 and 

gas frequently leads to unwanted hydrodefluorination of the

groups due to the highly activated nature of the electron-deficient aromatic ring. To prevent this, we utilize a Ruthenium(II) transfer hydrogenation catalyst—specifically

—with a formic acid/triethylamine (

) azeotrope. This provides a mild, chemoselective hydride source that strictly targets the imine intermediate without cleaving

bonds .

Step-by-Step Methodology:

  • Imine Formation (Self-Validating Step): In an oven-dried 50 mL Schlenk flask under inert argon, dissolve 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 mmol, 272 mg) and the primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Acidic Activation: Add glacial acetic acid (0.1 mmol, 6 µL). Note: The steric bulk at the 2- and 6-positions kinetically hinders amine attack; the acid protonates the carbonyl, lowering the LUMO and accelerating condensation.

  • Monitoring: Stir at

    
     for 2 hours. Validate complete imine formation via TLC (Hexanes/EtOAc 8:2). The highly conjugated imine will appear as a distinct UV-active spot (
    
    
    
    ).
  • Catalyst Addition: Cool the mixture to room temperature. Add

    
     (0.01 mmol, 1 mol%) followed by the 
    
    
    
    azeotrope (5:2 ratio, 3.0 equivalents).
  • Reduction: Stir at

    
     for 4 hours. The transfer hydrogenation is driven by the release of 
    
    
    
    gas (bubbling will be observed).
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with dichloromethane (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo. Purify via flash chromatography.

Table 2: Optimization of Ru-Catalyzed Transfer Hydrogenation

Catalyst LoadingHydride SourceTemp (

)
Conversion (%)Defluorination (%)
5 mol% Pd/C

(1 atm)
25>9518 (High)
2 mol% Ru(II)

25450
1 mol% Ru(II)

40 >98 0 (Optimal)
Protocol B: Organocatalytic Asymmetric Aldol Addition

Causality & Rationale: The synthesis of chiral molecules is paramount in modern drug discovery . The extreme electrophilicity of this aldehyde makes it an exceptional acceptor for enamine-based organocatalysis. Using L-proline, the reaction with a ketone (e.g., acetone) proceeds with high enantioselectivity. The steric bulk of the 2-methoxy and 6-trifluoromethyl groups is actually advantageous here, as it strictly dictates the facial approach of the enamine, maximizing the stereochemical yield.

Mechanism A Ketone + L-Proline B Chiral Enamine Formation (HOMO Raised) A->B C Nucleophilic Attack on Fluorinated Aldehyde (Sterically Directed) B->C D Hydrolysis of Iminium Intermediate C->D E Chiral Alcohol Product & Catalyst Release D->E E->B L-Proline Recycled

Figure 2: Mechanistic cycle of the L-Proline catalyzed asymmetric aldol addition.

Step-by-Step Methodology:

  • Preparation: In a 20 mL vial, dissolve 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (0.5 mmol, 136 mg) in anhydrous DMSO (2.0 mL).

  • Reagent Addition: Add acetone (1.0 mL, excess) to serve as both the nucleophile precursor and co-solvent.

  • Catalytic Initiation: Add L-proline (0.1 mmol, 20 mol%). Note: DMSO is critical here; it ensures the solubility of the zwitterionic L-proline while stabilizing the highly polar transition state of the aldol addition.

  • Reaction Execution: Stir the mixture at room temperature (

    
    ) for 24 hours. Do not heat, as elevated temperatures will degrade the enantiomeric excess (ee) via retro-aldol pathways.
    
  • Workup & Validation: Quench the reaction with half-saturated aqueous

    
     (5 mL). Extract with ethyl acetate (
    
    
    
    mL). Wash the organic layer extensively with water (
    
    
    mL) to remove DMSO and L-proline. Dry over
    
    
    and concentrate.
  • Analysis: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10). Expected yield: 85%, Expected ee: >92%.

Conclusion

Handling highly fluorinated, sterically hindered building blocks like 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde requires a departure from standard catalytic conditions. By substituting aggressive hydrogenation with chemoselective Ru(II) transfer hydrogenation, and by leveraging the molecule's extreme electrophilicity in organocatalysis, researchers can efficiently generate complex, metabolically stable scaffolds for next-generation therapeutics.

References

  • Syntheses of fluorinated benzaldehydes and their derivatives Journal of Fluorine Chemistry, 1996, Vol. 81, pp. 59-63. URL:[Link]

  • Fluorine in medicinal chemistry: A review of anti-cancer agents Journal of Fluorine Chemistry, 2006, Vol. 127, pp. 1493-1504. URL:[Link]

  • Fluorine substituent effects (on bioactivity) Journal of Fluorine Chemistry, 2001, Vol. 109, pp. 3-11. URL:[Link]

Application Note: Strategic Use of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in Multicomponent Reactions for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing critical drug-like properties. The trifluoromethyl (CF₃) group, in particular, can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a unique aromatic aldehyde that leverages these benefits, presenting two powerful electron-withdrawing CF₃ groups. These substituents dramatically increase the electrophilicity of the carbonyl carbon, making this reagent exceptionally reactive in a variety of nucleophilic addition reactions[2].

This heightened reactivity makes 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde an invaluable building block for diversity-oriented synthesis, especially in the context of Multicomponent Reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single, efficient operation[3]. This application note provides a detailed protocol for the use of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in the Ugi four-component reaction (Ugi-4CR), a cornerstone MCR for generating libraries of peptide-like scaffolds, or "peptoids," for drug discovery programs[4].

Physicochemical Properties and Handling

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a solid at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood.

PropertyValueReference
CAS Number 180134-14-9[5][6]
Molecular Formula C₁₀H₆F₆O₂[6]
Molecular Weight 272.15 g/mol [5]
Appearance Solid[6]
Purity Typically ≥95%[5]
Storage Store at room temperature[5]

Safety Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors[5]. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Application: The Ugi Four-Component Reaction (Ugi-4CR)

Principle and Rationale

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino carboxamide (bis-amide) product[7][8]. The reaction is known for its high atom economy, broad substrate scope, and typically high yields, making it ideal for the rapid generation of chemical libraries[4][7].

Rationale for Use: The two trifluoromethyl groups on the 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde scaffold act as strong electron-withdrawing groups. This electronic effect significantly enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack[2]. This intrinsic reactivity is expected to accelerate the initial, rate-limiting formation of the imine intermediate, driving the entire Ugi reaction sequence forward efficiently and often leading to cleaner reactions and higher yields.

General Reaction Mechanism

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion[7].

  • Imine Formation: The aldehyde and amine condense to form an imine, with the loss of a water molecule.

  • Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.

  • Nucleophilic Attack (Isocyanide): The terminal carbon of the isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.

  • Nucleophilic Attack (Carboxylate): The carboxylate anion adds to the nitrilium intermediate.

  • Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, yielding the stable bis-amide product[3][7].

Ugi_Mechanism General Ugi Reaction Mechanism R1CHO Aldehyde Imine Imine R1CHO->Imine R2NH2 Amine R2NH2->Imine R3COOH Carboxylic Acid invis1 R3COOH->invis1 R4NC Isocyanide invis2 R4NC->invis2 Iminium Iminium Ion Imine->Iminium Nitrilium Nitrilium Ion Iminium->Nitrilium Adduct α-Adduct Nitrilium->Adduct Product Bis-Amide Product Adduct->Product Mumm Rearrangement (Irreversible) invis1->Iminium + H⁺ invis1->Adduct - H⁺ invis2->Nitrilium invis3

A simplified representation of the Ugi-4CR mechanism.

Detailed Experimental Protocol

This section describes a representative protocol for the synthesis of a model Ugi product using 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. This procedure is based on established methods for the Ugi reaction[8][9].

Materials and Equipment
  • Reagents:

    • 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq)

    • Aniline (1.0 eq)

    • Benzoic Acid (1.0 eq)

    • tert-Butyl isocyanide (1.0 eq)

    • Methanol (Reagent Grade)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

The entire procedure should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (e.g., 272 mg, 1.0 mmol, 1.0 eq).

  • Solvent Addition: Add methanol (10 mL) to the flask and stir until the aldehyde is fully dissolved.

  • Reagent Addition: Sequentially add aniline (93 mg, 1.0 mmol, 1.0 eq) and benzoic acid (122 mg, 1.0 mmol, 1.0 eq) to the stirring solution.

  • Initiation: Finally, add tert-butyl isocyanide (83 mg, 1.0 mmol, 1.0 eq) to the mixture. The Ugi reaction is often exothermic and should proceed readily at room temperature[7].

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (30 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL), 1 M HCl (1 x 20 mL), and finally with brine (1 x 20 mL)[8].

    • Dry the separated organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the Na₂SO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a heptane:ethyl acetate gradient) to yield the pure bis-amide product[8].

Workflow Experimental Workflow for Ugi-4CR A 1. Dissolve Aldehyde in Methanol B 2. Add Amine & Carboxylic Acid A->B Sequential Addition C 3. Add Isocyanide to Initiate B->C D 4. Stir at Room Temp (24h) C->D Monitor by TLC E 5. Dilute with EtOAc & Aqueous Wash D->E Work-up F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate (Rotovap) F->G H 8. Purify by Column Chromatography G->H Purification I 9. Characterize Pure Product (NMR, MS) H->I

A step-by-step workflow for the Ugi-4CR protocol.

Characterization and Troubleshooting

Expected Outcome & Data Interpretation

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

Analysis MethodExpected Observation
¹H NMR Disappearance of the aldehyde proton signal (around 10 ppm). Appearance of new signals corresponding to the newly formed methine proton and amide N-H protons.
¹⁹F NMR Presence of signals corresponding to the two CF₃ groups, confirming their incorporation into the final product.
Mass Spec (e.g., ESI-MS) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the Ugi product.
FT-IR Appearance of strong C=O stretching bands for the two amide functionalities (typically in the 1640-1680 cm⁻¹ range).
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low or No Yield Impure reagents (especially the isocyanide).Use freshly distilled or high-purity reagents. Ensure the isocyanide has not degraded.
Incomplete Reaction Steric hindrance from one of the components.Extend the reaction time. Consider gentle heating (e.g., to 40-50 °C), although most Ugi reactions proceed well at room temperature[7].
Multiple Side Products Isocyanide polymerization or side reactions.Ensure the isocyanide is the last reagent added to the reaction mixture[8].

Broader Applications and Future Directions

The exceptional reactivity of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde makes it a versatile reagent beyond the Ugi reaction. Researchers can explore its use in other important transformations relevant to drug discovery, including:

  • Povarov Reaction: For the synthesis of highly functionalized tetrahydroquinolines[10].

  • Wittig Reaction: For the formation of complex alkenes[2].

  • Reductive Amination: To introduce the unique 2-methoxy-4,6-bis(trifluoromethyl)benzyl group onto amine-containing molecules.

  • Nucleophilic Trifluoromethylation: As a substrate to synthesize trifluoromethylated alcohols, which are valuable motifs in pharmaceuticals[11][12].

The bis-amide products from the Ugi reaction are not merely final compounds; they are versatile intermediates for post-MCR transformations, enabling the creation of diverse heterocyclic scaffolds and macrocycles, further expanding the chemical space accessible from this powerful building block[4].

References

  • Ugi reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2018). World Journal of Chemical Education. Retrieved February 27, 2026, from [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2022). Molecules. Retrieved February 27, 2026, from [Link]

  • Aldehyde Fixation Protocols | BWJoneslab. (n.d.). University of Utah. Retrieved February 27, 2026, from [Link]

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Retrieved February 27, 2026, from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (2021). MDPI. Retrieved February 27, 2026, from [Link]

Sources

Application Note: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility and strategic application of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) in the development of next-generation agrochemicals.

In modern herbicide and fungicide discovery, the "Fluorine Effect" is pivotal. This specific scaffold offers a unique trifunctional profile:

  • Metabolic Stability: The 4,6-bis(trifluoromethyl) pattern blocks key sites of oxidative metabolism (P450 hydroxylation).

  • Conformational Control: The steric bulk of the 2-methoxy and 6-trifluoromethyl groups forces an out-of-plane twist, critical for fitting into sterically demanding enzyme pockets (e.g., HPPD, PDS).

  • Electronic Activation: The electron-deficient aldehyde is a highly reactive electrophile, ideal for rapid Hit-to-Lead diversification via condensation reactions.

Chemical Profile & Handling

Compound: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde CAS: 180134-14-9 Molecular Weight: 272.15 g/mol Appearance: Pale yellow crystalline solid or oil (purity dependent)

Stability & Storage
  • Oxidation Sensitivity: Moderate. The aldehyde can oxidize to the corresponding benzoic acid upon prolonged air exposure. Store under Argon/Nitrogen.

  • Hygroscopicity: Low, but moisture can interfere with base-catalyzed condensations.

  • Handling: Use standard Schlenk techniques. Avoid contact with strong oxidizers.

Application Module: The "Privileged Scaffold" Logic

The structural rationale for using this building block in herbicide design (specifically HPPD and PDS inhibitors) is based on Bioisosteric Replacement and Lipophilic Tuning .

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driven by this scaffold.

SAR_Logic Core 2-Methoxy-4,6-bis(CF3) Benzaldehyde CF3_4 4-CF3 Group: Blocks Para-Metabolism Increases Lipophilicity Core->CF3_4 CF3_6 6-CF3 Group: Steric Bulk Forces Non-Planarity Core->CF3_6 OMe_2 2-OMe Group: H-Bond Acceptor Solubility Handle Core->OMe_2 Aldehyde Aldehyde Handle: Gateway to Heterocycles (Pyrazoles, Isoxazoles) Core->Aldehyde

Figure 1: Pharmacophore contribution of the 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde scaffold.

Experimental Protocols

The primary utility of this aldehyde is as a precursor to Chalcones , which are subsequently cyclized into bioactive Isoxazoles or Pyrazoles (common motifs in bleaching herbicides).

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesize a fluorinated chalcone intermediate. Reaction: Aldehyde + Acetophenone Derivative


 Chalcone
Materials:
  • 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., 2-acetylfuran or substituted acetophenone) (1.0 eq)

  • NaOH (10% aq) or LiOH (for milder conditions)

  • Ethanol (solvent)

Step-by-Step Methodology:
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the acetophenone derivative in 15 mL of Ethanol (95%).

  • Activation: Add 5.0 mmol of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. Stir for 5 minutes at Room Temperature (RT).

  • Catalysis: Dropwise add 2.5 mL of 10% NaOH solution. The solution often turns yellow/orange immediately (formation of enolate and subsequent conjugation).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Pour the reaction mixture into 50 mL ice water containing 1 mL HCl (to neutralize).

  • Isolation: The chalcone usually precipitates. Filter, wash with cold water, and recrystallize from EtOH. If oil forms, extract with DCM.

Technical Insight: The electron-withdrawing nature of the two


 groups makes the aldehyde highly electrophilic. If the reaction is too fast or yields side products (Cannizzaro), switch to a weaker base like Piperidine or use 

.
Protocol B: Cyclization to Isoxazole (Herbicide Core)

Objective: Convert the chalcone into a 3,5-disubstituted isoxazole. Relevance: This mimics the core structure of isoxaflutole-class herbicides.

Materials:
  • Fluorinated Chalcone (from Protocol A) (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (2.5 eq)
    
  • Sodium Acetate (NaOAc) (2.5 eq)

  • Acetic Acid (glacial) or Ethanol/Water

Step-by-Step Methodology:
  • Setup: Dissolve 2.0 mmol of Chalcone in 10 mL glacial Acetic Acid.

  • Reagent Addition: Add

    
     and NaOAc.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Note: The 6-CF3 group provides steric hindrance near the carbonyl. Longer reaction times may be required compared to non-fluorinated analogs.

  • Monitoring: Monitor by HPLC or TLC. Look for the formation of the isoxazole (often fluorescent under UV).

  • Workup: Cool to RT. Pour into ice water. Neutralize with

    
     to pH 7.
    
  • Purification: Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    . Purify via Flash Column Chromatography (Silica, Hexane/EtOAc gradient).

Workflow Visualization

The following diagram details the "Hit-to-Lead" synthesis pathway using this scaffold.

Synthesis_Workflow Start Start: 2-Methoxy-4,6-bis(CF3) benzaldehyde Step1 Step 1: Claisen-Schmidt (+ Acetophenone, Base) Start->Step1 Intermediate Intermediate: Fluorinated Chalcone (Yellow Solid) Step1->Intermediate Step2 Step 2: Cyclization (+ NH2OH.HCl, Reflux) Intermediate->Step2 Product Target: Isoxazole/Pyrazole Core (Herbicidal Lead) Step2->Product Assay Validation: HPPD Inhibition Assay Product->Assay

Figure 2: Synthetic workflow from aldehyde precursor to bioactive heterocycle.

Data Summary & Validation

When validating the synthesized hits, expect the following physicochemical shifts due to the scaffold:

ParameterEffect of 4,6-bis(CF3)-2-OMe ScaffoldBenefit for Agrochemicals
LogP (Lipophilicity) Increases by ~1.2 – 1.8 unitsEnhances cuticular penetration in leaves.
Metabolic Half-life Significantly IncreasedBlocks oxidative degradation at the 4-position.
NMR Shift (

)
Distinct singlets at

ppm range
Easy quantification in complex biological matrices.
Melting Point Generally lowers vs. non-fluorinatedImproves solubility in formulation solvents (EC/SC).

References

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Fujiwara, T., et al. (2014). Synthesis and herbicidal activity of novel pyrazole derivatives containing a trifluoromethyl group. Journal of Pesticide Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Chem-Impex Int. (2025). Product Data: 3,5-Bis(trifluoromethyl)benzaldehyde and analogs.Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.[1]Link

Sources

Application Note: Synthesis of Heterocyclic Scaffolds from 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary & Chemical Rationale

The compound 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and materials science. The strategic placement of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 4- and 6-positions drastically increases the electrophilicity of the formyl carbon. This extreme electrophilicity is1[1], making the aldehyde highly reactive toward nucleophilic attack.

However, this reactivity is counterbalanced by significant steric hindrance from the bulky ortho-methoxy group and the adjacent 6-CF₃ group. Successfully synthesizing heterocycles from this precursor requires carefully designed protocols that leverage its electronic activation while overcoming its steric shielding. This guide details three field-proven workflows for converting this aldehyde into highly valuable heterocyclic scaffolds: Benzimidazoles, Dihydropyrimidinones (DHPMs), and Quinolines.

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

As a synthetic scientist, understanding the causality behind reaction conditions is critical for troubleshooting:

  • Electronic Activation vs. Steric Shielding: The initial nucleophilic addition (e.g., by an amine) is exceptionally fast due to the electron-deficient carbonyl. However, the subsequent cyclization steps are often sluggish because the bulky ortho-substituents restrict the conformational freedom required for ring closure.

  • Catalyst & Energy Selection: To drive these reactions to completion, standard room-temperature conditions are insufficient. We employ targeted energy input (microwave irradiation) and specific chemical driving forces (e.g., water-soluble oxidants like Na₂S₂O₅) to force the cyclodehydration and oxidative cyclization steps.

Experimental Workflows & Protocols

Workflow A: Oxidative Cyclization to 2-Substituted Benzimidazoles

Benzimidazoles are privileged pharmacophores. The condensation of 1,2-phenylenediamine with our target aldehyde rapidly forms a Schiff base. However, spontaneous air oxidation is hindered by the steric bulk shielding the imine carbon. Utilizing Sodium Metabisulfite (Na₂S₂O₅) acts as a highly efficient, water-soluble oxidant to drive the cyclization.

G1 A 2-Methoxy-4,6-bis(CF3) benzaldehyde C Schiff Base Intermediate A->C Condensation (-H2O) B 1,2-Phenylenediamine B->C D 2-Substituted Benzimidazole C->D Oxidative Cyclization (Na2S2O5)

Fig 1: Oxidative cyclization pathway for synthesizing 2-substituted benzimidazoles.

Step-by-Step Protocol:

  • Initiation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde and 1.0 mmol of 1,2-phenylenediamine in 10 mL of anhydrous DMF.

  • Oxidant Addition: Add 1.2 mmol of Na₂S₂O₅ directly to the stirring solution.

  • Thermal Activation: Heat the mixture to 90 °C and stir for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the bright yellow Schiff base intermediate (Rf ~0.6) validates the completion of the oxidative cyclization.

  • Isolation: Pour the hot mixture into 50 mL of crushed ice-water. Stir vigorously for 15 minutes to precipitate the crude benzimidazole.

  • Purification: Filter under vacuum, wash the filter cake with cold water (3 x 10 mL), and recrystallize from hot ethanol to yield the pure product.

Workflow B: Microwave-Assisted Biginelli Condensation (DHPMs)

Dihydropyrimidinones (DHPMs) synthesized via the Biginelli reaction2[2]. The strong electron-withdrawing -CF₃ groups 3[3], accelerating the reaction. To overcome the steric hindrance of the ortho-methoxy group, microwave irradiation is utilized, which 4[4].

G2 A 2-Methoxy-4,6-bis(CF3) benzaldehyde C Acyliminium Ion Intermediate A->C Acid Catalyst (-H2O) B Urea B->C E DHPM Scaffold (BACE-1 Inhibitor) C->E Nucleophilic Addition D Ethyl Acetoacetate D->E Cyclization

Fig 2: Multicomponent Biginelli condensation yielding a DHPM pharmacophore scaffold.

Step-by-Step Protocol:

  • Preparation: In a 10 mL microwave-safe vial, combine 1.0 mmol of the aldehyde, 1.2 mmol of urea, and 1.0 mmol of ethyl acetoacetate.

  • Catalysis: Add 10 mol% of p-toluenesulfonic acid (p-TSA) and 2 mL of absolute ethanol. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes (Dynamic power mode, max 150 W).

  • Self-Validation Check: Analyze the crude mixture via ¹H NMR. The appearance of a distinct methine doublet/multiplet at ~5.5 ppm confirms the formation of the new C4 chiral center, validating successful cyclization.

  • Workup: Cool the vial to room temperature. Pour the contents into 20 mL of ice water. Collect the precipitated DHPM solid via vacuum filtration and wash with cold ethanol/water (1:1).

Workflow C: Friedländer Synthesis of Trifluoromethylated Quinolines

The Friedländer synthesis involves a base-catalyzed Aldol condensation followed by cyclodehydration. The extreme electrophilicity of the aldehyde ensures rapid Aldol addition, but the dehydration step requires extended reflux due to the bulky CF₃ and methoxy groups resisting the planarization required for aromatization.

G3 A 2-Methoxy-4,6-bis(CF3) benzaldehyde C Aldol Condensation Intermediate A->C Base Catalysis (KOH) B 2-Aminoacetophenone B->C D Trifluoromethylated Quinoline C->D Cyclodehydration (-H2O, Heat)

Fig 3: Base-catalyzed Friedländer synthesis of trifluoromethylated quinoline cores.

Step-by-Step Protocol:

  • Reaction Assembly: Dissolve 1.0 mmol of the aldehyde and 1.0 mmol of 2-aminoacetophenone in 10 mL of absolute ethanol in a 50 mL flask equipped with a reflux condenser.

  • Base Addition: Slowly add 2.0 equivalents of KOH (pre-dissolved in 1 mL of distilled water) to the stirring solution.

  • Reflux: Heat the mixture to a gentle reflux (approx. 80 °C) for 8–10 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate. The newly formed highly conjugated quinoline system will exhibit intense UV fluorescence at 365 nm, easily distinguishing it from the starting materials.

  • Quenching & Extraction: Cool to room temperature, neutralize carefully with 1N HCl, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the optimized parameters and expected analytical markers for the three workflows:

WorkflowTarget HeterocycleCatalyst / ReagentReaction ConditionsExpected YieldKey Analytical Marker (¹H NMR / TLC)
A 2-Substituted BenzimidazoleNa₂S₂O₅ (1.2 eq)DMF, 90 °C, 4–6 h75–82%Disappearance of aldehyde -CHO peak (~10.5 ppm)
B Dihydropyrimidinone (DHPM)p-TSA (10 mol%)EtOH, Microwave 120 °C, 15 min85–90%Appearance of chiral C4 -CH peak (~5.5 ppm)
C Trifluoromethylated QuinolineKOH (2.0 eq)EtOH, Reflux, 8–10 h68–75%Strong UV fluorescence (365 nm); Aromatic core (7.5–8.5 ppm)

References

  • Title: One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues Source: MDPI URL: [Link]

  • Title: Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone Source: RSC Publishing URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) and its derivatives.

The presence of two strongly electron-withdrawing trifluoromethyl (


) groups combined with an electron-donating methoxy (

) group creates a highly polarized aromatic system. This unique electronic environment renders the aldehyde moiety exceptionally electrophilic and prone to side reactions (e.g., hydration, acetalization, and auto-oxidation)[1]. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity isolation.
I. Purification Strategy & Workflow

Because fluorinated aromatics often suffer from depressed melting points and high lipophilicity, traditional recrystallization frequently fails (compounds "oil out")[2]. The most robust purification strategy exploits the chemoselectivity of the aldehyde group via a bisulfite adduct intermediate , followed by non-aqueous regeneration and vacuum distillation[3][4].

PurificationWorkflow Crude Crude Reaction Mixture (Aldehyde + Fluorinated Impurities) Bisulfite Bisulfite Adduct Formation (NaHSO3 + DMF Co-solvent) Crude->Bisulfite PhaseSep Phase Separation (Biphasic Extraction) Bisulfite->PhaseSep OrgImp Organic Phase (Discard: Non-aldehydic Impurities) PhaseSep->OrgImp AqAdduct Aqueous Phase / Solid (Isolate: Bisulfite Adduct) PhaseSep->AqAdduct Regen Nonaqueous Regeneration (TMS-Cl in Acetonitrile) AqAdduct->Regen FinalPurif Vacuum Distillation or Silica Chromatography Regen->FinalPurif PureProduct Pure 2-Methoxy-4,6-bis (trifluoromethyl)benzaldehyde FinalPurif->PureProduct

Workflow for the chemoselective isolation and purification of fluorinated benzaldehydes.

II. Quantitative Data & Physicochemical Parameters

Understanding the physical properties of this derivative is critical for selecting the correct purification parameters.

PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 180134-14-9Use for spectral verification and material sourcing[1].
Molecular Weight 272.14 g/mol Required for stoichiometric calculations during adduct formation[1].
Boiling Point ~36-39 °C (at reduced pressure)Highly volatile. Requires strict temperature control during vacuum distillation to prevent product loss.
Lipophilicity High (due to dual

groups)
Poor aqueous solubility necessitates a co-solvent (e.g., DMF) during bisulfite adduct formation[5].
Storage Conditions 2-8 °C, Sealed under ArgonPrevents auto-oxidation of the highly electrophilic aldehyde to its corresponding carboxylic acid[1].
III. Step-by-Step Methodologies
Protocol 1: Chemoselective Bisulfite Adduct Formation

Causality: The highly lipophilic nature of the bis(trifluoromethyl) aromatic ring prevents efficient contact with aqueous sodium bisulfite. Using a water-miscible co-solvent (DMF) overcomes this mass-transfer limitation, driving the equilibrium toward the solid, water-soluble adduct while leaving unreacted fluorinated impurities in the organic phase[5].

  • Dissolution: Dissolve the crude mixture containing 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in minimal Dimethylformamide (DMF) (e.g., 10 mL per gram of crude)[5].

  • Adduct Formation: Transfer to a separatory funnel and add 3 equivalents of a freshly prepared, saturated aqueous sodium bisulfite (

    
    ) solution[5].
    
  • Agitation: Shake vigorously for 3-5 minutes. A white precipitate (the adduct) may form at the interface.

  • Washing: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to extract non-aldehydic impurities[5].

  • Isolation: Separate the layers. The target aldehyde is now safely locked in the aqueous phase (or as a suspended solid). Discard the organic layer.

Protocol 2: Nonaqueous Aldehyde Regeneration

Causality: Traditional regeneration uses strong bases (NaOH) or acids, which can trigger Cannizzaro reactions or degrade sensitive functional groups. Using Chlorotrimethylsilane (TMS-Cl) in acetonitrile provides a mild, irreversible, non-aqueous regeneration pathway, yielding high purity without aqueous workup bottlenecks[4].

  • Solvent Swap: If the adduct was isolated as a solid, dry it under a vacuum. Suspend the dry bisulfite adduct in anhydrous acetonitrile.

  • Regeneration: Add 1.5 equivalents of TMS-Cl. Heat the mixture gently to 40–60 °C under an inert atmosphere[4].

  • Reaction Tracking: The reaction is driven forward by the precipitation of sodium chloride and the formation of volatile hexamethyldisiloxane[4]. Monitor via TLC or GC-MS.

  • Filtration & Concentration: Filter the precipitated salts. Concentrate the filtrate under reduced pressure to yield the crude regenerated aldehyde.

Protocol 3: Final Polish via Vacuum Distillation

Causality: Because the compound boils at approximately 36-39 °C under reduced pressure, vacuum distillation efficiently removes any residual high-molecular-weight polymers or non-volatile salts[2].

  • Setup: Transfer the regenerated aldehyde to a micro-distillation apparatus equipped with a short-path condenser.

  • Preparation: Add a magnetic stir bar. Do not use standard boiling chips, as they may be ineffective under high vacuum[2].

  • Distillation: Slowly apply vacuum. Gently heat the flask using a heating mantle. Collect the fraction distilling at the expected boiling point (36-39 °C) into a receiving flask cooled in an ice bath to prevent evaporative loss[2].

IV. Troubleshooting Guides & FAQs

Q: Why is the yield of my precipitated bisulfite adduct exceptionally low? A: This is typically caused by steric hindrance and poor phase mixing. The


 and 

groups at the 2 and 6 positions sterically crowd the aldehyde, slowing nucleophilic attack by the bisulfite ion. Solution: Ensure you are using a freshly prepared, fully saturated

solution. Introduce a co-solvent like DMF or ethanol to homogenize the reaction mixture and increase contact time[3][5].

Q: The compound "oils out" during attempted recrystallization. How can I induce crystallization? A: Fluorinated aromatics often have significantly depressed melting points, making them prone to oiling out rather than forming a crystal lattice[2]. Solution: Abandon single-solvent recrystallization. Instead, use a two-solvent system (e.g., dissolving in minimal warm ether and adding cold hexanes dropwise). If it still oils out, rely entirely on the bisulfite adduct protocol (Protocol 1) or vacuum distillation for purification[2].

Q: I am trying to separate the target compound from its regioisomer (e.g., 4-methoxy-2,6-bis(trifluoromethyl)benzaldehyde) using silica gel chromatography, but they co-elute. What should I do? A: The highly lipophilic


 groups dominate the molecule's interaction with standard normal-phase silica, masking the subtle dipole differences between regioisomers[6].
Solution: Use a highly non-polar solvent system (e.g., 0-2% Ethyl Acetate in Hexanes) and a very slow gradient. Alternatively, utilize a fluorinated stationary phase if available, which provides enhanced resolution for bis(trifluoromethyl) aromatics via specific fluorine-fluorine interactions.

Q: Can I use methanol or ethanol as a solvent during chromatography or extraction? A: No. You must strictly avoid primary alcohols. The two


 groups withdraw electron density from the aromatic ring, making the aldehyde carbon highly electrophilic. In the presence of methanol or ethanol, the aldehyde will rapidly and spontaneously form hemiacetals or full acetals, drastically reducing your yield of the free aldehyde.

Q: I detect a significant carboxylic acid impurity in my final product after a few weeks. How did this happen? A: Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, converting to the corresponding carboxylic acid. Solution: If the crude product is already acidic, wash it with saturated sodium bicarbonate prior to distillation[2]. Once purified, the aldehyde must be flushed with Argon or Nitrogen and stored sealed at 2-8 °C[1].

V. References
  • National Institutes of Health (NIH). "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." PMC. Available at: [Link]

  • Organic Chemistry Portal. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Organic Chemistry Portal. Available at:[Link]

  • Freie Universität Berlin. "Radical CH Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide." Refubium. Available at:[Link]

Sources

Technical Support Center: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) Primary Precursor: 3,5-Bis(trifluoromethyl)anisole[1][2]

Executive Summary

Synthesizing 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde via directed ortho-lithiation (DoM) is a battle between kinetic coordination and thermodynamic acidity.[1][2] The presence of two strongly electron-withdrawing trifluoromethyl (


) groups creates a highly acidic proton at the C4 position (between the two 

groups), while the methoxy group directs lithiation to the C2 position via chelation.[1][2]

Successful synthesis requires strict low-temperature control to prevent the "Black Tar" scenario (defluorination/benzyne formation) and precise solvent selection to favor the methoxy-directed pathway.[2] Furthermore, the electron-deficient nature of the product makes it prone to forming stable hydrates, often mistaken for unreacted starting material or decomposition during analysis.

Module 1: The Regioselectivity Crisis (Isomer Contamination)[2]

The Issue: You are isolating 4-methoxy-2,6-bis(trifluoromethyl)benzaldehyde instead of the target, or a mixture of isomers.

The Mechanism: There are two competing lithiation sites on the starting material (3,5-bis(trifluoromethyl)anisole):[2]

  • Site A (Kinetic/Chelation Control): Ortho to the OMe group. This is directed by the coordination of Lithium to the oxygen lone pair. Yields Target.

  • Site B (Thermodynamic/Acidity Control): Between the two

    
     groups. This proton is significantly more acidic due to the inductive effect of two adjacent 
    
    
    
    groups, but it is sterically hindered and lacks chelation assistance.[1] Yields Impurity.
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Temperature Strictly -78°C Higher temperatures allow the system to equilibrate to the thermodynamically stable (more acidic) position between the

groups.[1]
Base Selection n-BuLi (with TMEDA) n-BuLi is nucleophilic enough.[1][2] Adding TMEDA (N,N,N',N'-tetramethylethylenediamine) breaks BuLi aggregates and enhances the chelation effect with the OMe group, locking the lithiation at the desired ortho position.
Solvent THF (Anhydrous) THF is essential for the coordination mechanism.[1][2] Do not use non-polar solvents (Hexane/Toluene) alone, as they weaken the directing ability of the OMe group.[1]
Quench Time Immediate Once lithiated (typically 30-60 mins), quench with DMF immediately.[1][2] Prolonged stirring of the lithiated species invites proton transfer to the more acidic site (scrambling).[2]
Pathway Visualization

Regioselectivity Start 3,5-Bis(trifluoromethyl)anisole nBuLi + n-BuLi / THF / -78°C Start->nBuLi PathA Path A: Kinetic Control (OMe Chelation) nBuLi->PathA < -70°C + TMEDA PathB Path B: Thermodynamic Control (Acidity between CF3s) nBuLi->PathB > -50°C Long stir time InterA 2-Lithio-3,5-bis(CF3)anisole (Desired Intermediate) PathA->InterA InterB 4-Lithio-3,5-bis(CF3)anisole (Undesired Intermediate) PathB->InterB DMF + DMF Quench InterA->DMF InterB->DMF Product TARGET: 2-Methoxy-4,6-bis(trifluoromethyl) benzaldehyde DMF->Product Impurity IMPURITY: 4-Methoxy-2,6-bis(trifluoromethyl) benzaldehyde DMF->Impurity

Figure 1: Divergent lithiation pathways.[2] Path A utilizes the Directed Metalation Group (DMG) effect of Oxygen.[2][3] Path B is driven by the high acidity of the proton flanked by two electron-withdrawing groups.

Module 2: The "Black Tar" Scenario (Defluorination)

The Issue: The reaction mixture turns dark brown/black, and yield is negligible.

The Mechanism: The


 group is generally stable, but organolithiums are powerful enough to attack it.
  • Alpha-Elimination: If the temperature rises, the lithiated species can eliminate LiF.[2]

  • Benzyne Formation: Elimination of LiF generates a highly reactive difluorobenzyne intermediate.[1][2]

  • Polymerization: This benzyne species rapidly reacts with itself, solvent, or starting material to form complex polymeric tars.[2]

FAQ: Preventing Decomposition

Q: Can I run this at -40°C to speed it up? A: Absolutely not. The stability of ortho-lithiated trifluoromethyl benzenes is precarious. Above -60°C, the rate of LiF elimination increases exponentially. Keep the internal probe temperature below -70°C during the entire addition of n-BuLi.

Q: My n-BuLi is old/concentrated. Does that matter? A: Yes. Titrate your n-BuLi. If you add a large excess to "be safe," the excess base will attack the


 groups of your formed product or intermediate.[1] Use exactly 1.05 - 1.1 equivalents.

Module 3: The "Disappearing Aldehyde" (Hydrate Formation)[2]

The Issue: NMR shows no aldehyde peak (~10 ppm), but mass spec shows the correct mass (or M+18). The product looks like a wet oil or gummy solid rather than a crisp crystalline solid.[2]

The Mechanism: The target molecule has two strong electron-withdrawing groups (


) on the ring.[1][2] This makes the aldehyde carbon highly electrophilic.[2] Upon exposure to atmospheric moisture or aqueous workup, it rapidly forms a gem-diol (hydrate)  or a hemiacetal.[1][2]

[1][2]
Isolation Protocol
  • Workup: Quench with dilute HCl, extract with DCM.

  • Drying: Use

    
     aggressively.[1][2]
    
  • Dehydration: If the NMR shows a hydrate (broad OH peaks, CH peak shifted upfield to ~6.0 ppm), you must dehydrate it.[2]

    • Method: Reflux in Toluene with a Dean-Stark trap or treat with a molecular sieve slurry.[2]

    • Storage: Store under Argon.[2] This aldehyde is hygroscopic.[2]

Module 4: Experimental Workflow

Standard Operating Procedure (SOP)
  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Reagents:

    • 3,5-Bis(trifluoromethyl)anisole (1.0 eq)[1][2]

    • Anhydrous THF (0.2 M concentration)[2]

    • TMEDA (1.1 eq) - Critical for regioselectivity.[1][2]

  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for equilibration.

  • Lithiation:

    • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise via syringe pump over 20 mins.[2]

    • Monitor: Internal temp must not rise above -70°C.[1][2]

    • Stir at -78°C for exactly 45 minutes . (Do not over-stir).

  • Formylation:

    • Add dry DMF (1.5 eq) dropwise.[2]

    • Stir at -78°C for 30 mins.

    • Remove cooling bath and allow to warm to 0°C.[2]

  • Quench: Pour into saturated

    
     solution.
    
Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete Analyze Crude NMR CheckAldehyde Is Aldehyde Peak (~10ppm) Present? Start->CheckAldehyde CheckHydrate Check for gem-diol (CH peak at ~6.0ppm) CheckAldehyde->CheckHydrate No CheckRegio Check Aromatic Region. Isomer Pattern? CheckAldehyde->CheckRegio Yes Yes Yes No No HydrateFound Hydrate Formed. Dehydrate (Toluene/Reflux) CheckHydrate->HydrateFound Yes CheckHydrate->CheckRegio No (Decomposition/Tar) Correct Isolate Product CheckRegio->Correct Correct Pattern WrongIsomer Wrong Isomer (C4 Lithiation). Action: Use TMEDA, Lower Temp. CheckRegio->WrongIsomer Symmetric/Wrong Pattern

Figure 2: Decision tree for analyzing crude reaction mixtures. Note that hydrate formation is a common "false negative" for reaction failure.

References

  • Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[2][4] (Foundational text on "Lochmann-Schlosser" bases and kinetic vs. thermodynamic control in lithiation).

  • Gros, P., et al. (2002).[2][4] "Lithiation of fluoro- and (trifluoromethyl)benzenes." Journal of Organic Chemistry, 67(7), 234-241.[2]

  • Vertex Pharmaceuticals. (2010).[2] Patent WO2010123996.[2] "Process for the preparation of modulators of cystic fibrosis transmembrane conductance regulator." (Describes lithiation conditions for poly-CF3 aromatics).

  • Leroux, F., et al. (2004).[1][2] "Trifluoromethyl-substituted phenyllithiums: stability and reactivity." Synlett, 2004(12), 2120-2124.[1][2] (Detailed kinetic data on the decomposition of lithiated trifluoromethyl benzenes).

Sources

Technical Support Center: A Guide to Improving the Yield of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS No. 180134-14-9). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this valuable fluorinated building block. The unique electronic properties of the starting material, 1-methoxy-3,5-bis(trifluoromethyl)benzene, present specific challenges that can lead to low yields if not properly addressed. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you achieve higher yields and purity.

Section 1: Understanding the Synthetic Challenge and Recommended Pathway

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde involves the formylation of 1-methoxy-3,5-bis(trifluoromethyl)benzene. The core challenge lies in the electronic nature of this substrate. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring towards traditional electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Friedel-Crafts formylation.[1][2][3] While the methoxy (-OCH₃) group is an activating, ortho-para director, its influence is often insufficient to overcome the deactivating effect of two -CF₃ groups.

For this reason, the most reliable and high-yielding method is ortho-directed lithiation followed by formylation . This strategy leverages the methoxy group as a directed metalation group (DMG). An organolithium reagent, typically n-butyllithium (n-BuLi), will selectively deprotonate the ortho position to the methoxy group due to coordination with the lithium cation. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.[4] This pathway bypasses the need for a highly activated aromatic ring and provides excellent regioselectivity.

Section 2: Troubleshooting Guide for Ortho-Lithiation and Formylation

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Problem Area: Reaction Initiation & Completion

Q1: My reaction is not proceeding, and I am recovering only the starting material, 1-methoxy-3,5-bis(trifluoromethyl)benzene. What is the likely cause?

A1: This is a common problem, almost always pointing to issues with the formation of the crucial aryllithium intermediate.

  • Cause 1: Inactive n-Butyllithium (n-BuLi). n-BuLi is highly reactive and degrades upon exposure to moisture and air, or with prolonged/improper storage.

    • Solution: Use a freshly purchased bottle of n-BuLi or titrate your existing solution before use to determine its exact molarity. A common method is titration with a known amount of a suitable indicator like N-benzylbenzamide in dry THF.

  • Cause 2: Presence of Moisture or Protic Impurities. Organolithium reagents are extremely strong bases and will be instantly quenched by even trace amounts of water or other acidic protons (e.g., from alcohols).[5]

    • Solution: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum, and then cooled under a stream of dry, inert gas (Argon or Nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous. It is best to use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system.[5]

  • Cause 3: Incorrect Reaction Temperature. The lithiation of this substrate is typically performed at very low temperatures (e.g., -78°C, a dry ice/acetone bath) to prevent side reactions and decomposition of the aryllithium intermediate.[4]

    • Solution: Ensure your reaction temperature is maintained at or below -70°C during the addition of n-BuLi and for the duration of the lithiation step. Use a low-temperature thermometer to monitor the internal reaction temperature.

Q2: My lithiation seems to work, but the subsequent formylation step with DMF gives a very low yield of the aldehyde. What could be going wrong?

A2: If the lithiation is successful, the inefficiency lies in the trapping of the aryllithium intermediate.

  • Cause 1: Impure N,N-Dimethylformamide (DMF). Commercial DMF can contain water or dimethylamine as impurities, both of which will react with the aryllithium species.

    • Solution: Use anhydrous DMF. For best results, dry the DMF over calcium hydride (CaH₂) followed by vacuum distillation and store it over 3Å or 4Å molecular sieves under an inert atmosphere.[5]

  • Cause 2: Temperature of DMF Addition. Adding the DMF at too low a temperature can lead to a sluggish reaction. Conversely, adding it at too high a temperature can promote side reactions.

    • Solution: While the lithiation must be done at -78°C, it can sometimes be beneficial to allow the reaction mixture to warm slightly (e.g., to -60°C or -50°C) before or during the addition of DMF. However, this should be optimized carefully. A common and effective procedure is to add the DMF dropwise at -78°C and then allow the reaction to warm slowly to room temperature.[4]

  • Cause 3: Improper Quenching/Work-up. The initial product formed after DMF addition is a lithium alkoxide adduct, which must be hydrolyzed to yield the aldehyde.

    • Solution: The reaction should be quenched with an aqueous acid solution (e.g., 1M HCl) only after the reaction with DMF is complete. Ensure the quench is performed at a low temperature (e.g., maintaining the ice bath) to control the exotherm.

Problem Area: Side Products and Impurities

Q3: I am observing a significant amount of a byproduct with a mass corresponding to the starting material plus a butyl group. What is this?

A3: This is likely the result of a side reaction between the aryllithium intermediate and the n-butyl bromide present in commercial n-BuLi solutions (a result of n-BuLi degradation), or a competing reaction pathway. While less common in this specific reaction, it's a known issue in some organolithium chemistry. More likely, if you are seeing other alkylated products, it may be due to the decomposition of the THF solvent by n-BuLi at higher temperatures, which can generate other reactive species.

  • Solution: Maintain the reaction temperature strictly at or below -70°C where such decomposition pathways are minimized. Using freshly titrated n-BuLi also ensures a lower concentration of degradation products.

Q4: My crude product shows impurities that are difficult to separate. What are the common impurities and how can I avoid them?

A4: Besides unreacted starting material, several other impurities can form.

  • Impurity 1: 1-methoxy-3,5-bis(trifluoromethyl)benzene. This is from the incomplete lithiation or quenching of the aryllithium by trace moisture.

    • Prevention: Follow the rigorous anhydrous techniques described in Q1.

  • Impurity 2: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. The target aldehyde can be oxidized to the corresponding carboxylic acid upon exposure to air, especially during work-up or if left standing.

    • Prevention: Work up the reaction promptly after it is complete. Store the purified product under an inert atmosphere and in a refrigerator. During purification by column chromatography, avoid leaving the product on the column for extended periods.[6]

  • Impurity 3: Over-metalation or metalation at other positions. While the methoxy group is a strong director, prolonged reaction times or higher temperatures could potentially lead to minor amounts of lithiation at other positions.

    • Prevention: Adhere to the recommended reaction time and temperature. Typically, 1-2 hours at -78°C is sufficient for the lithiation step.

Section 3: Data Summary and Visualization

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low or No Reaction Inactive n-BuLiUse fresh or titrated n-BuLi.
Moisture in reagents/glasswareRigorously dry all glassware, use anhydrous solvents.[5]
Incorrect temperatureMaintain reaction at ≤ -70°C during lithiation.[4]
Low Yield after DMF Addition Impure DMFUse anhydrous DMF, preferably freshly distilled.
Inefficient quenchingAdd DMF at -78°C, allow to warm, then quench with aqueous acid.
Formation of Byproducts Oxidation of aldehydeWork up the reaction promptly; store product under inert gas.
Quenching of aryllithiumEnsure completely anhydrous conditions.
Reaction Mechanism: Ortho-Directed Lithiation-Formylation

The following diagram illustrates the key steps in the recommended synthetic pathway.

G cluster_0 Step 1: Ortho-Lithiation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up A 1-methoxy-3,5-bis(trifluoromethyl)benzene C Aryllithium Intermediate A->C Deprotonation B n-BuLi in THF, -78°C E Tetrahedral Intermediate C->E Nucleophilic Attack D DMF (formylating agent) G 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde E->G Hydrolysis F Aqueous Acid (e.g., HCl)

Caption: Mechanism of ortho-directed lithiation and formylation.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving yield issues.

G start Low Yield Observed check_lithiation Was aryllithium formed? (Test with D₂O quench) start->check_lithiation no_lithiation Problem: Lithiation Failure check_lithiation->no_lithiation No yes_lithiation Problem: Formylation/Work-up check_lithiation->yes_lithiation Yes check_reagents Check n-BuLi activity and solvent/reagent dryness. no_lithiation->check_reagents end Optimized Yield check_reagents->end check_dmf Check DMF purity and reaction/quench conditions. yes_lithiation->check_dmf check_dmf->end

Caption: A decision tree for troubleshooting low reaction yields.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Ortho-Lithiation

Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. This procedure must be conducted by trained personnel under a strict inert atmosphere.

Materials:

  • 1-methoxy-3,5-bis(trifluoromethyl)benzene

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add 1-methoxy-3,5-bis(trifluoromethyl)benzene (1.0 eq) and anhydrous THF to the flask.

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stir the resulting mixture at -78°C for 1-2 hours.

  • Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70°C.

  • After the DMF addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

  • Cool the flask to 0°C in an ice bath and slowly quench the reaction by adding 1 M HCl until the mixture is acidic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%). The polarity of the eluent should be determined beforehand by TLC analysis.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldehyde.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is the Vilsmeier-Haack reaction not recommended for this synthesis? A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][3] The Vilsmeier reagent (the electrophile) is relatively weak and requires an electron-rich aromatic ring to react efficiently.[1] The two strongly electron-withdrawing -CF₃ groups on the starting material deactivate the ring, making this reaction very slow and low-yielding.

Q: How can I confirm that the lithiation step was successful before adding DMF? A: A common method is to perform a small-scale test quench. Before adding DMF to the main reaction, you can take a small aliquot (e.g., 0.1 mL) of the reaction mixture at -78°C and quench it with deuterated water (D₂O). Analysis of this quenched sample by ¹H NMR or mass spectrometry should show the incorporation of deuterium at the 2-position, confirming the formation of the aryllithium intermediate.

Q: What are the key safety precautions when working with n-butyllithium? A: n-Butyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. Always handle it in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Use proper syringe techniques for transferring the reagent. Have a Class D fire extinguisher (for combustible metals) readily available.

References

  • Jiang, J., Wang, P., & Cai, M. (2014). Synthesis of aromatic aldehydes. Journal of Chemical Research, 38(4), 218-222.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. URL: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. URL: [Link]

  • Asian Journal of Pharmaceutics. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from Asian Journal of Pharmaceutics. URL: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from Wikipedia. URL: [Link]

  • European Patent Office. (2005, April 21). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL. EP 1673329 B1. URL: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from Organic Syntheses. URL: [Link]

  • Wikipedia. 1,3-Bis(trifluoromethyl)benzene. Retrieved from Wikipedia. URL: [Link]

  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Retrieved from ResearchGate. URL: [Link]

  • European Patent Office. Benzaldehyde derivative and process for its preparation. EP 0145334 A2. Retrieved from Google Patents.

Sources

Technical Support Center: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 180134-14-9 | Formula: C₁₀H₆F₆O₂ | Molecular Weight: 272.15 g/mol

Introduction

Welcome to the Technical Support Center for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde . This intermediate is a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly where high lipophilicity and metabolic stability are required.

Due to the strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups, this aldehyde exhibits unique reactivity patterns compared to standard benzaldehydes. It is highly electrophilic, prone to hydration, and susceptible to specific degradation pathways. This guide addresses the root causes of common impurities and provides actionable troubleshooting protocols.

Module 1: Impurity Identification & Profiling

Q: I see a secondary peak in my HPLC/GC trace (~5-10%). What is it?

A: The most common impurities stem from either regioisomerism during synthesis or oxidative degradation during storage.

1. The Regioisomer (Synthesis Artifact)

If synthesized via Directed Ortho Metalation (DoM) from 3,5-bis(trifluoromethyl)anisole, competitive lithiation can occur.

  • Impurity: 4-Methoxy-2,6-bis(trifluoromethyl)benzaldehyde.

  • Cause: Lithiation at the C4 position (between the two -CF₃ groups) instead of the desired C2 position (ortho to -OMe). While the -OMe group is a strong director, the C4 proton is highly acidic due to the "pincer" effect of the flanking -CF₃ groups.

  • Detection:

    • ¹H NMR: Look for a singlet (or fine quartet) in the aromatic region. The desired product (C2-substitution) has two aromatic protons that are meta to each other (doublets,

      
       Hz). The impurity (C4-substitution) has two equivalent aromatic protons (singlet).
      
    • ¹⁹F NMR: The desired product has two distinct -CF₃ signals. The impurity has one signal (due to symmetry).

2. The Oxidation Product (Storage Artifact)
  • Impurity: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.

  • Cause: Air oxidation. The electron-deficient ring makes the aldehyde hydrogen more acidic and prone to radical abstraction by oxygen.

  • Detection:

    • Appearance: White crystals forming in the neat oil or solution.

    • LC-MS: Mass shift of +16 Da (M+16).

    • ¹H NMR: Disappearance of the aldehyde proton (~10.2 ppm) and appearance of a broad carboxylic acid proton (~11-13 ppm).

3. The Hydrate (Reactivity Artifact)
  • Impurity: 2-Methoxy-4,6-bis(trifluoromethyl)phenylmethanediol (Gem-diol).

  • Cause: Reaction with atmospheric moisture. The electron-withdrawing -CF₃ groups destabilize the carbonyl, making it hyper-electrophilic.

  • Detection: Broadening of the carbonyl peak in IR; shift of the aldehyde proton in NMR.

Visualizing the Impurity Landscape

ImpurityMap cluster_legend Pathway Key Start Precursor: 3,5-bis(CF3)anisole Lithiation Lithiation (n-BuLi / -78°C) Start->Lithiation Target TARGET: 2-Methoxy-4,6-bis(CF3) benzaldehyde Lithiation->Target  C2 Attack (Major) Imp_Iso IMPURITY A (Regioisomer): 4-Methoxy-2,6-bis(CF3) benzaldehyde Lithiation->Imp_Iso  C4 Attack (Minor) Imp_Ox IMPURITY B (Oxidation): Benzoic Acid Deriv. Target->Imp_Ox  O2 / Air Imp_Hyd IMPURITY C (Hydration): Gem-diol / Hydrate Target->Imp_Hyd  H2O / Moisture Synthesis Synthesis Degradation Degradation

Figure 1: Origin of impurities. Green path represents the desired synthesis; dashed/colored paths represent side reactions and degradation.

Module 2: Troubleshooting & Purification Protocols

Q: How do I remove the benzoic acid impurity?

A: Acidic impurities can be removed using a mild base wash, but you must avoid the "Haloform-type" cleavage of the -CF₃ groups which can occur under strong basic conditions.

Protocol: Bicarbonate Wash

  • Dissolve the crude aldehyde in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer twice with saturated aqueous NaHCO₃ .

    • Note: Do NOT use NaOH or KOH. Strong hydroxide can attack the electron-deficient ring or induce Cannizzaro disproportionation.

  • Wash once with brine.

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo.

Q: The regioisomer is present. Can I separate it?

A: Separation is difficult due to similar polarity. However, the melting points often differ.

  • Recrystallization: If the mixture is solid, try recrystallizing from Hexane/EtOAc (9:1) . The symmetric impurity (4-methoxy isomer) often packs differently and may crash out first or stay in the mother liquor depending on concentration.

  • Flash Chromatography: Use a gradient of 0% to 10% Ethyl Acetate in Hexane . The target molecule (2-OMe) usually elutes slightly later than the 4-OMe isomer due to the dipole interaction of the adjacent aldehyde and methoxy groups.

Q: My yield is low, and I see starting material (Anisole).

A: This indicates "Quench Failure" or "Lithium Death."

  • Moisture Sensitivity: The lithiated intermediate is extremely basic. Even trace moisture in the THF will protonate the intermediate back to the starting material.

  • Temperature Control: The lithiated species is unstable above -40°C. If the DMF (formyl source) is added too slowly or at too high a temperature, the intermediate may decompose (benzyne formation via LiF elimination, though less likely with OMe blocking).

Module 3: Stability & Storage FAQs

Q: Why did my liquid aldehyde turn into a solid crust?

A: This is likely Trimerization or Oxidation .

  • Oxidation: Check solubility. The acid impurity is less soluble in non-polar solvents than the aldehyde.

  • Trimerization: Electron-deficient aldehydes can form cyclic trimers (trioxanes). This is reversible.

    • Test: Heat a small sample.[1] If it melts and the NMR returns to the aldehyde signals, it was the trimer.

    • Fix: Distillation (vacuum) can depolymerize the trimer back to the monomer.

Q: How should I store this compound?

A:

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Under Argon or Nitrogen.

  • Container: Tightly sealed amber glass.

  • Pro-Tip: Store as a solution in anhydrous DCM if you plan to use it within a week; this reduces the surface area available for air oxidation compared to the neat oil/solid.

Summary of Analytical Data

PropertyValue / CharacteristicNotes
Appearance Colorless oil or low-melting solidTurns yellow upon oxidation.
¹H NMR (Target) ~10.2 ppm (s, 1H, CHO)Aromatic protons appear as doublets (

Hz).
¹H NMR (Isomer) ~10.2 ppm (s, 1H, CHO)Aromatic protons appear as a singlet (2H).
¹⁹F NMR Two signals (approx -63 ppm region)Distinct shifts for C4-CF₃ and C6-CF₃.
IR Spectroscopy ~1700 cm⁻¹ (C=O stretch)Broad -OH stretch (~3000 cm⁻¹) indicates acid/hydrate.

References

  • Directed Ortho Metalation (DoM) Methodology: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933.

  • Synthesis of Fluorinated Benzaldehydes: Loudon, G. M., et al. "Conversion of Aryl Halides to Aldehydes." Journal of Organic Chemistry, 1984. (General methodology for lithiation/formylation of fluorinated aromatics).

  • Safety & Handling (SDS): Sigma-Aldrich. "Safety Data Sheet: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde."

  • Acidity of "Pincer" Protons: Schlosser, M. "The 3,5-Bis(trifluoromethyl)phenyl Group: A Powerful Auxiliary for the Design of New Materials." European Journal of Organic Chemistry, 2003. (Discusses the acidity of protons between CF3 groups).

Sources

workup procedures for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for researchers handling 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde . It synthesizes physicochemical data with practical bench expertise to address the unique challenges posed by this electron-deficient, sterically crowded molecule.

Case ID: Workup & Purification Protocols Compound CAS: 180134-14-9 Molecular Weight: 272.15 g/mol Physical State: Low-melting solid (MP: 36–39 °C)

Compound Profile & Handling Logic

Before initiating workup, you must understand the "personality" of this molecule. It is not a standard benzaldehyde.[1]

  • Electronic Activation: The two trifluoromethyl (

    
    ) groups are strong electron-withdrawing groups (EWGs). This makes the aldehyde carbon highly electrophilic, increasing susceptibility to hydration and nucleophilic attack, but also making the ring prone to Nucleophilic Aromatic Substitution (
    
    
    
    ) if harsh bases are used.
  • Steric Crowding: The aldehyde group is flanked by a methoxy group at position 2 and a trifluoromethyl group at position 6. This 2,6-disubstitution creates significant steric hindrance, which dictates purification strategies (see Bisulfite Warning below).

  • Thermal Sensitivity: With a melting point of ~36 °C, this compound will exist as a supercooled oil if handled warmly. It requires precise temperature control during solvent removal to induce crystallization.

Standard Workup Procedure (The "Golden Path")

Use this protocol for standard reaction quenching (e.g., following lithiation/formylation or alcohol oxidation).

Step 1: Quench & Phase Partition

Goal: Halt reactivity without degrading the sensitive aldehyde.

  • Cool the Mixture: Bring reaction vessel to 0 °C.

  • Buffer Choice: Use Saturated Ammonium Chloride (

    
    ) .
    
    • Why? Avoid strong acids (HCl). While the methoxy group is relatively stable, the electron-deficient ring renders the system sensitive to acid-catalyzed hydration or acetal formation if alcohol solvents are present.

  • Solvent Selection: Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) .

    • Why? Dichloromethane (DCM) is acceptable, but MTBE often provides better phase separation for fluorinated aromatics due to lower density and surface tension characteristics.

Step 2: Wash Sequence

Goal: Remove inorganic salts and the carboxylic acid byproduct (2-methoxy-4,6-bis(trifluoromethyl)benzoic acid).

  • Wash 1: Water (removes bulk salts).

  • Wash 2: Saturated Sodium Bicarbonate (

    
    ) .
    
    • Critical Mechanism:[2] The EWGs on the ring make the corresponding benzoic acid byproduct significantly more acidic (

      
       ~2-3) than standard benzoic acid. Bicarbonate is sufficient to deprotonate it into the aqueous layer, purifying the aldehyde.
      
  • Wash 3: Brine (saturated NaCl).

Step 3: Concentration (The "Oiling Out" Danger Zone)

Goal: Isolate the solid without melting it into a permanent gum.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate). Magnesium sulfate is too Lewis-acidic and can promote trimerization in highly electrophilic aldehydes.
    
  • Evaporation: Set Rotary Evaporator bath to < 30 °C .

    • Warning: If the bath is 40 °C, the product (MP 36-39 °C) will melt. Upon cooling, it often forms a supercooled glass rather than crystals.

Troubleshooting & FAQs

Specific solutions for common failure modes.

Q1: "I tried to purify using Sodium Bisulfite ( ), but no precipitate formed. Where is my product?"

Status: CRITICAL ERROR Diagnosis: Steric Inhibition. Explanation: Standard purification of aldehydes involves forming a water-soluble bisulfite adduct. However, this reaction requires nucleophilic attack at the carbonyl carbon. In 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, the 2-Methoxy and 6-Trifluoromethyl groups create a "steric wall." The bisulfite ion is too bulky to attack the carbonyl effectively in a reasonable timeframe. Correction: Do not use bisulfite. Rely on Column Chromatography (Silica Gel, Hexane:EtOAc 9:1) or Recrystallization from cold Hexane.

Q2: "My product is a sticky yellow oil that won't solidify."

Status: Common Physical Issue. Diagnosis: Supercooling / Impurity Depression. Explanation: The melting point is near ambient temperature. Small impurities depress the MP further below room temperature. Correction:

  • Dissolve the oil in a minimum amount of Pentane or Hexane (fluorinated compounds often have high solubility in alkanes).

  • Cool to -20 °C or -78 °C (Dry ice/acetone).

  • Scratch the flask side with a glass rod to induce nucleation.

  • Once solid, filter quickly while cold.

Q3: "I see a new peak in the NMR at ~10-12 ppm (broad). Is this my product?"

Status: Degradation. Diagnosis: Autoxidation to Carboxylic Acid. Explanation: Electron-deficient aldehydes are highly susceptible to air oxidation (autoxidation) to form the carboxylic acid. Correction:

  • Immediate: Wash the sample with sat.

    
     to remove the acid (as described in the Standard Workup).
    
  • Prevention: Store the purified aldehyde under Argon/Nitrogen at 4 °C.

Visualizing the Workflow

The following diagram illustrates the decision logic for working up this specific compound, highlighting the "Anti-Patterns" (red paths) to avoid.

WorkupLogic Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl (Avoid Strong Acid) Start->Quench Extract Extraction: MTBE or EtOAc Quench->Extract Wash Wash: Sat. NaHCO3 (Removes Acid Byproduct) Extract->Wash Decision Purification Method? Wash->Decision Bisulfite Bisulfite Adduct Decision->Bisulfite Traditional Route Column Column Chromatography (Silica, Hex/EtOAc) Decision->Column Recommended Cryst Cryo-Crystallization (Pentane, -20°C) Decision->Cryst For >5g Scale Fail FAILURE: Steric Hindrance (2,6-subst) prevents adduct formation Bisulfite->Fail Success Pure Aldehyde (Store under Argon) Column->Success Cryst->Success

Caption: Workflow logic for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. Note the critical failure point at Bisulfite purification due to steric crowding.

Quantitative Data & Specifications

ParameterValue / SpecificationContext
Melting Point 36 – 39 °CCritical: Keep rotovap bath <30 °C.
Boiling Point ~85 °C @ 1.5 mmHgVolatile under high vacuum/heat.
Acidity (Byproduct) pKa ~ 2.5 (Benzoic acid deriv.)Much more acidic than PhCOOH; removed by NaHCO3.
Solvent Compatibility DCM, EtOAc, MTBE, HexaneSoluble in most organics; highly soluble in Hexane.
Flash Chromatography

~0.4 (9:1 Hex:EtOAc)
Moves fast on silica due to lipophilic

groups.

References & Authority

The protocols above are derived from standard handling procedures for polyfluorinated aromatics and specific property data for CAS 180134-14-9.

  • Sigma-Aldrich. Product Specification: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS 180134-14-9). Retrieved from (Verified Physical Data: MP, BP).

  • PubChem. Compound Summary: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde. National Library of Medicine. Retrieved from (Safety & GHS Data).

  • Leroux, F., et al. (2005). The "Fluorine Effect" in Bioorganic and Medicinal Chemistry. ChemBioChem. (Establishes the lipophilicity and "polar hydrophobicity" principles used in solvent selection).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Basis for extraction solvent recommendations for electron-deficient aromatics).

Sources

analytical methods for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Aromatics.

As a Senior Application Scientist, I have structured this guide to address the specific analytical challenges posed by 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9). This molecule presents a unique "analytical triad" of challenges: high volatility (due to fluorine content), reactivity (aldehyde oxidation/acetalization), and detection specificity (fluorine splitting).[1]

Quick Reference Dashboard

PropertySpecification / Note
CAS Number 180134-14-9
Molecular Formula

Molecular Weight 272.14 g/mol
Physical State Low-melting solid (approx. 36–39°C).[2] Handle with care; may melt at ambient lab temps.[1]
Storage 2–8°C under Inert Gas (Argon/Nitrogen). Hygroscopic and air-sensitive.
Primary Impurity 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (Oxidation product)

Module 1: Chromatographic Purity (HPLC & GC)

Protocol A: Reverse-Phase HPLC (Preferred for Purity)

Why this method? GC is risky due to the thermal instability of electron-deficient aldehydes. HPLC is safer but requires pH control to prevent peak tailing of the acidic oxidation impurity.

  • Column: C18 (End-capped),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Crucial: Low pH suppresses ionization of the benzoic acid impurity, sharpening its peak.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 40% B

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 21 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Trifluoromethyl absorption).

  • Temperature: 30°C (Strict control required due to low melting point of analyte).

Protocol B: GC-FID (Residual Solvents & Volatiles)

Why this method? The high fluorine content significantly increases volatility, making GC excellent for checking residual solvents and non-polar precursors.[1]

  • Inlet: Split (20:1), 220°C. Note: Keep inlet temp <250°C to prevent thermal decarbonylation.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (Hold 2 min)

    • Ramp 10°C/min to 240°C

    • Hold 5 min.

Module 2: Identity & Potency (Spectroscopy)[4][5][6]

Protocol C: qNMR (The Gold Standard)

Why this method? The two


 groups provide a massive, clean signal free from solvent interference, unlike 

NMR.[1] This is the most accurate method for absolute purity (potency).
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Internal Standard:

    
    -Trifluorotoluene (shifted away from analyte signals) or 4,4'-Difluorobiphenyl.[1]
    
  • Parameters:

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Fluorine nuclei relax slowly; insufficient delay causes integration errors).
    • Pulse Angle:

      
      .
      
    • Scans: 16–64.[1]

Module 3: Troubleshooting & FAQs

Visual Logic: Method Selection & Troubleshooting

AnalyticalWorkflow Start Start: Sample Analysis CheckState Check Physical State (Melting Point ~36°C) Start->CheckState Decision What is the Goal? CheckState->Decision Purity Chemical Purity (%) Decision->Purity Water Water Content Decision->Water Identity Structure Confirmation Decision->Identity HPLC HPLC-UV (Protocol A) Preferred for Stability Purity->HPLC Non-Volatile Impurities GC GC-FID (Protocol B) Check Thermal Stability First Purity->GC Residual Solvents KF_Standard Standard KF Reagent? Water->KF_Standard KF_Correct Use Aldehyde-Specific Reagents (Methanol-Free) Water->KF_Correct NMR_H 1H NMR (Check Aldehyde Peak ~10ppm) Identity->NMR_H NMR_F 19F qNMR (Quantify CF3 Signals) Identity->NMR_F KF_Fail FAIL: Acetal Formation (Infinite Titration) KF_Standard->KF_Fail

Caption: Decision matrix for selecting the correct analytical technique based on the specific physicochemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.

Critical Troubleshooting Guides (Q&A)

Q1: My Karl Fischer (KF) titration never reaches an endpoint. The drift keeps increasing. Why?

  • The Cause: This is the classic "Aldehyde Error." In the presence of methanol (standard KF solvent), the aldehyde group reacts to form an acetal, releasing water as a byproduct (

    
    ).[4] The titrator detects this new water, adds more reagent, and the cycle continues indefinitely [1].[1]
    
  • The Fix: You must use Aldehyde/Ketone-Specific Reagents (often labeled "K-Type"). These use methanol-free solvents (typically based on methoxyethanol or chloroform) to prevent acetal formation. Alternatively, use a coulometric titrator with a diaphragm and specific anolyte.[1]

Q2: In HPLC, I see a "ghost peak" that grows larger the longer the sample sits in the autosampler.

  • The Cause: Oxidation.[5][6] Benzaldehydes, especially electron-deficient ones, are prone to air oxidation, converting to the corresponding benzoic acid.[1]

  • The Fix:

    • Diluent: Do not use pure acetonitrile; use the mobile phase mixture.

    • Protection: Use amber vials and ensure the autosampler is temperature-controlled (4°C).

    • Validation: Inject a standard of the acid impurity to confirm the retention time. If the ghost peak matches the acid, your sample is degrading in solution.[1]

Q3: The


 NMR baseline is rolling/wavy, making integration difficult. 
  • The Cause: This is often due to the "Fluorine Background" from probe components or acoustic ringing, combined with the very wide spectral width required for CF3 groups.[1]

  • The Fix:

    • Use Backward Linear Prediction (LP) during processing to remove the initial fid points that contain the ringing.

    • Ensure the spectral width is sufficient (at least 200 ppm) to capture both the analyte and any internal standards without folding.

    • Use a pulse sequence with a composite pulse (like a 90-degree pulse with phase cycling) to minimize baseline distortion [2].

Q4: My GC chromatogram shows a broad, tailing peak instead of a sharp one.

  • The Cause: Aldehydes are polar. If you are using a non-polar column (like 100% Dimethylpolysiloxane), the interaction with active sites (silanols) in the liner or column causes tailing.

  • The Fix:

    • Liner: Use a deactivated split liner with glass wool (ultra-inert grade).

    • Column: Switch to a mid-polarity column like a DB-624 or DB-1701 (cyanopropylphenyl) which handles polar aldehydes better than a standard DB-1 or DB-5.

References

  • Mettler Toledo. (n.d.). Water Content in Ketones and Aldehydes by Karl Fischer Titration. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). 19F NMR as a tool in chemical biology. PMC. Retrieved from [Link]

Sources

Technical Support Center: Handling & Storage of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

[1]

Executive Summary & Core Safety

Compound: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde CAS: 180134-14-9 Molecular Formula: C₁₀H₆F₆O₂ Molecular Weight: 272.15 g/mol [1]

This guide addresses the specific technical challenges associated with the electron-deficient nature of this fluorinated benzaldehyde. Unlike standard anisaldehydes, the presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups significantly alters its reactivity profile, making it highly electrophilic and susceptible to specific degradation pathways.[1]

Emergency & First Aid (GHS Classification)[1]
  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Immediate Action:

    • Skin: Wash immediately with polyethyleneglycol 400 (if available) or copious soap and water. The lipophilic nature of fluorinated aromatics facilitates skin absorption.

    • Eyes: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses immediately.

    • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel.[1]

Storage & Stability: A Self-Validating System

The Core Challenge: Aldehydes are inherently prone to autoxidation to carboxylic acids. The -CF₃ groups on this scaffold withdraw electron density, potentially destabilizing the carbonyl oxygen but also making the carbonyl carbon highly electrophilic.[1] This increases susceptibility to nucleophilic attack by moisture (hydration) .

Recommended Storage Protocol

To ensure data integrity, adopt this "Self-Validating" storage system. If your aliquot fails the validation check, do not use it for sensitive catalysis.[1]

ParameterSpecificationScientific Rationale
Temperature 2–8 °C (Refrigerated)Slows the kinetics of radical autoxidation and hydration.[1]
Atmosphere Inert (Argon or N₂)Critical. Displaces oxygen to prevent conversion to 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid.[1]
Container Amber Glass, Teflon-lined capBlocks UV light (radical initiator); Teflon prevents leaching of plasticizers by fluorinated solvents.[1]
Desiccant Required (Secondary containment)The electron-deficient aldehyde is prone to forming gem-diols (hydrates) in humid air.[1]
Validation Check (Pre-Experiment)

Before committing this reagent to a high-value synthesis, run a quick ¹H NMR in CDCl₃:

  • Target Signal: Aldehyde proton singlet at ~10.2–10.4 ppm .

  • Contaminant Signal: Broad singlet at ~11.0–13.0 ppm indicates oxidation (Benzoic acid derivative).

  • Contaminant Signal: New peaks upfield or broadening can indicate hydrate formation (gem-diol).

Technical Troubleshooting & FAQs

Q1: "The solid has clumped together or appears wet. Is it still usable?"

Diagnosis: Likely Hydration . Mechanism: The two -CF₃ groups make the carbonyl carbon highly positive (electrophilic). In the presence of ambient moisture, water attacks the carbonyl to form a gem-diol (hydrate).[1] Solution:

  • Dissolve a small sample in dry DCM.

  • Add activated 4Å molecular sieves and let stand for 1 hour.

  • If the "wetness" was water, the aldehyde usually reforms.

  • Prevention: Always warm the refrigerated bottle to room temperature before opening to prevent condensation.

Q2: "My reductive amination reaction failed (low yield)."

Diagnosis: Imine Instability . Mechanism: You likely formed the imine (Schiff base), but it may be unstable.[1] The electron-withdrawing -CF₃ groups destabilize the intermediate iminium ion or make the imine bond highly susceptible to hydrolysis before the reducing agent (e.g., NaBH(OAc)₃) can act.[1] Protocol Adjustment:

  • Step 1: Pre-form the imine in the presence of a dehydrating agent (Ti(OiPr)₄ or MgSO₄).

  • Step 2: Do not isolate the imine. Add the reducing agent in situ immediately after imine formation is confirmed (via TLC).

  • Solvent: Switch to 1,2-Dichloroethane (DCE) to facilitate higher temperatures if needed.

Q3: "I see a new spot on TLC that doesn't move (Baseline)."

Diagnosis: Oxidation to Carboxylic Acid . Mechanism: Air exposure has converted the aldehyde to 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid.[1] This acid is much more polar and will stick to the silica baseline in standard Hexane/EtOAc systems. Recovery:

  • Dissolve the mixture in Et₂O.

  • Wash with saturated NaHCO₃ (The acid goes into the aqueous layer).

  • Dry the organic layer (MgSO₄) and concentrate to recover the purified aldehyde.

Visualized Workflows

Standard Handling Workflow

This diagram outlines the decision logic for handling this sensitive reagent to maintain its purity.

HandlingWorkflowStartStart: Remove from Storage (2-8°C)EquilibrateEquilibrate to Room Temp(Prevent Condensation)Start->EquilibrateOpenOpen under Inert Atmosphere(Glovebox or N2 Cone)Equilibrate->OpenCheckVisual Inspection:Crystalline Solid?Open->CheckIssueIssue: Wet/GooeyCheck->IssueNoWeighWeigh Reagent rapidlyCheck->WeighYesDryRemediation:Dissolve in DCM + MgSO4Re-isolateIssue->DryDry->WeighResealPurge Headspace with ArgonSeal with ParafilmWeigh->ResealUseProceed to ReactionWeigh->Use

Caption: Logic flow for handling hygroscopic/oxidizable fluorinated aldehydes to prevent degradation.

Degradation Pathway (The "Why")

Understanding the degradation helps in prevention.

DegradationAldehydeActive Reagent2-Methoxy-4,6-bis(CF3)benzaldehydeOxidationPathway A: Autoxidation(O2 / Light)Aldehyde->Oxidation+ O2HydrationPathway B: Hydration(H2O / Humidity)Aldehyde->Hydration+ H2OAcidImpurity 1:Benzoic Acid Derivative(Inert to nucleophiles)Oxidation->AcidIrreversibleHydrateImpurity 2:gem-Diol (Hydrate)(Reversible with drying)Hydration->HydrateReversibleHydrate->Aldehyde- H2O (MgSO4)

Caption: Primary degradation pathways: Irreversible oxidation vs. reversible hydration driven by CF3 electron withdrawal.[1][4]

References & Grounding

  • AChemBlock . (2026).[5] Product Data: 2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS 180134-14-9).[5] Retrieved from

  • Sigma-Aldrich . (2026).[6] Safety Data Sheet & Technical Information for Fluorinated Benzaldehydes. Retrieved from

  • Thermo Fisher Scientific . (2025).[2] Handling Guidelines for Air-Sensitive Fluorinated Aromatics. Retrieved from

  • European Journal of Chemistry . (2012). Synthesis and reactivity of methoxy-nitro-substituted aromatics (Analogous reactivity patterns). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling hazardous chemicals.

Validation & Comparative

A Comparative Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the strategic incorporation of trifluoromethyl (-CF


) groups is a proven methodology to enhance a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. Among the diverse array of fluorinated building blocks, 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS 180134-14-9) [2] stands out as a highly specialized intermediate.

Unlike simpler benzaldehydes, this molecule presents a complex "push-pull" electronic environment combined with specific steric shielding. This guide objectively compares its reactivity profile against other standard and fluorinated benzaldehydes, providing researchers with the mechanistic insights and self-validating protocols necessary to deploy it effectively in complex syntheses.

Structural & Electronic Profiling: The "Push-Pull" Dynamic

The reactivity of any aromatic aldehyde is primarily governed by the electrophilicity of its carbonyl carbon, which is heavily modulated by the inductive (-I/+I), mesomeric (-M/+M), and steric effects of its ring substituents[3].

  • The "Pull" (Hyper-Electrophilicity): The two -CF

    
     groups at the 4 and 6 positions exert strong electron-withdrawing inductive and hyperconjugative effects. In molecules like 3,5-bis(trifluoromethyl)benzaldehyde (CAS 401-95-6) [], this leads to extreme electrophilicity, making the carbonyl highly susceptible to nucleophilic attack but also prone to instability or unwanted side reactions (e.g., rapid hydrate formation or over-condensation).
    
  • The "Push" and Shielding (Modulation): The addition of the methoxy (-OCH

    
    ) group at the 2-position in 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde changes the paradigm. The methoxy group donates electron density into the ring via resonance (+M effect), tempering the extreme electrophilicity caused by the -CF
    
    
    
    groups. Furthermore, its ortho positioning provides crucial steric hindrance. As classically observed in mesitaldehyde (2,4,6-trimethylbenzaldehyde) [5], steric bulk adjacent to the carbonyl (the "ortho effect") significantly retards nucleophilic trajectory.

This unique combination creates a "Goldilocks" reactivity profile: it is far more reactive than standard benzaldehyde due to the fluorines, yet significantly more controlled and stable than unshielded bis-CF


 variants due to the methoxy group.

Logical relationship of steric vs. electronic effects in benzaldehyde nucleophilic addition.

Quantitative Comparison of Benzaldehyde Derivatives

To facilitate rational reagent selection, the following table summarizes the key physicochemical and reactivity metrics of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde against its structural alternatives.

Benzaldehyde DerivativeCAS NumberPrimary Electronic EffectSteric Hindrance (Ortho)Relative ElectrophilicityPrimary Application in Synthesis
Benzaldehyde 100-52-7BaselineNoneModerateGeneral synthesis, baseline standard
3,5-Bis(trifluoromethyl)benzaldehyde 401-95-6Strong -I, -MNoneVery HighPorphyrin synthesis, highly active electrophile
Mesitaldehyde 480-91-1Strong +IHigh (Di-ortho methyl)Very LowSterically demanding ligands, blocked addition
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde 180134-14-9Push (+M) / Pull (-I)Moderate (Mono-ortho)High (Modulated)Targeted drug discovery, fluorinated pharmacophores

Self-Validating Experimental Protocol: Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for generating secondary and tertiary amines. When utilizing highly electron-deficient aldehydes, the choice of reducing agent and reaction monitoring is critical to prevent the premature reduction of the aldehyde to a benzyl alcohol.

The following protocol leverages the unique properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in a completely self-validating workflow.

Objective

Synthesize a fluorinated benzylamine pharmacophore while preventing over-reduction or unwanted aldol-type side-product formation.

Causality & Design

The electrophilicity of the bis-CF


 system drives rapid imine formation, while the ortho-methoxy group prevents runaway oligomerization. We utilize Sodium triacetoxyborohydride (NaBH(OAc)

)
because it is a mild, chemoselective reducing agent that reduces imines rapidly but reacts sluggishly with aldehydes. This ensures that any unreacted starting material is preserved rather than destroyed if the imine equilibrium is incomplete.
Step-by-Step Methodology
  • Imine Condensation: Dissolve 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq) and the desired primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid activates the carbonyl carbon for nucleophilic attack without protonating the amine to the point of deactivation. DCE is selected over dichloromethane (DCM) to allow for mild heating (up to 60 °C) if the specific amine is sterically hindered.

  • In-Situ Validation (Checkpoint 1): Before adding the reducing agent, extract a 50 µL aliquot, concentrate, and analyze via crude

    
    H-NMR.
    
    • Self-Validation: The reaction must only proceed to reduction when the distinct aldehyde proton peak (~10.3 ppm) completely disappears, replaced entirely by the imine proton peak (~8.5 ppm). This validates 100% conversion to the intermediate.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)

    
     (1.5 eq) portion-wise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
    
    • Causality: Cooling mitigates the exothermic hydride transfer, preserving the integrity of the methoxy ether linkage, which can occasionally be sensitive to harsh reduction conditions in highly electron-deficient systems.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO

    
     to neutralize the acetic acid and decompose excess hydride. Extract with ethyl acetate, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Final QA/QC Validation (Checkpoint 2): Analyze the purified product via

    
    F-NMR.
    
    • Self-Validation: Because the 2-methoxy group breaks the symmetry of the benzene ring, the -CF

      
       groups at positions 4 and 6 are chemically non-equivalent. A successful, structurally intact product will display two distinct 
      
      
      
      F-NMR singlets
      (typically around -62 ppm and -64 ppm). If only one singlet is observed, it indicates unwanted cleavage of the methoxy group or an unexpected symmetry-inducing side reaction, immediately flagging the batch for failure.

Step-by-step reductive amination workflow and self-validation for fluorinated pharmacophores.

References

1.1 - MDPI 2.2 - ChemScene 3. - BOC Sciences 4.5 - Benchchem 5.3 - Benchchem

Sources

Spectroscopic Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Fluorinated Aromatic Aldehydes Primary Application: Lipophilic building block for medicinal chemistry (Schiff bases, benzyl amines). Key Differentiator: The bis-trifluoromethyl substitution at positions 4 and 6 introduces unique steric and electronic constraints, significantly altering reactivity and spectroscopic signatures compared to mono-fluorinated analogs.

This guide provides a technical comparison of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) against its structural analogs. It details the specific spectroscopic challenges arising from the "ortho-effect" of the C6-CF


 group and provides validated protocols for the analysis of its Schiff base derivatives.

Comparative Spectroscopic Profile

The introduction of two electron-withdrawing trifluoromethyl (CF


) groups, particularly the one ortho to the carbonyl, creates a distinct electronic environment. The following table compares the target compound with standard benchmarks.
Table 1: Comparative Spectroscopic Benchmarks
FeatureTarget: 2-Methoxy-4,6-bis(CF

)
Analog: 2-Methoxy-4-(CF

)
Control: 2-Methoxybenzaldehyde

H NMR (CHO)

10.2 - 10.3 ppm
(Broadened/Coupled)

10.4 ppm (Singlet)

10.45 ppm (Singlet)

F NMR
Two distinct signals (-63 ppm, -58 ppm)One signal (-63 ppm)None
IR

1715 - 1725 cm

(Twisted)
1695 - 1705 cm

(Conjugated)
1685 cm

(Conjugated)
Reactivity (

)
Low (Steric hindrance at C6)HighHigh
Solubility High (Lipophilic)ModerateModerate
Expert Insight: The "Twisted Carbonyl" Effect

In the target compound, the steric repulsion between the C6-CF


  group and the carbonyl oxygen forces the aldehyde group out of planarity with the aromatic ring.
  • Consequence: Loss of

    
    -conjugation.
    
  • Observation: The IR carbonyl stretch shifts to a higher frequency (>1715 cm

    
    ), resembling an aliphatic aldehyde rather than an aromatic one. This is a critical purity marker; a shift toward 1690 cm
    
    
    
    indicates hydrolysis or lack of the C6-CF
    
    
    group.

Detailed Analytical Protocols

F NMR: The Gold Standard for Purity

Unlike


H NMR, which can be cluttered by solvent peaks or rotamers, 

F NMR provides a clean, background-free window into the molecular structure.

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl

    
      (prevents H-bonding shifts).
    
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    -63.7 ppm) for quantitative integration.
  • Acquisition: Set spectral window to +10 to -200 ppm. Recycle delay (

    
    ) 
    
    
    
    5 seconds to account for long T
    
    
    relaxation of CF
    
    
    groups.

Interpretation:

  • Signal A (C6-CF

    
    ):  Appears downfield (approx -58 to -60 ppm) due to the deshielding anisotropic effect of the adjacent carbonyl.
    
  • Signal B (C4-CF

    
    ):  Appears in the standard aromatic CF
    
    
    
    range (approx -63 ppm).
  • Integration Ratio: Must be strictly 1:1 . A deviation implies the presence of mono-CF

    
     impurities (e.g., incomplete formylation during synthesis).
    
Synthesis & Analysis of Schiff Base Derivatives

Derivatization to an imine (Schiff base) is a standard workflow to verify the reactivity of the aldehyde handle. Due to the steric bulk at C6, this reaction requires forcing conditions compared to non-fluorinated analogs.

Workflow Diagram (DOT):

AnalysisWorkflow Start Start: 2-Methoxy-4,6-bis(CF3)benzaldehyde Reagent Add Aniline (1.1 eq) + pTsOH (cat.) Solvent: Toluene Start->Reagent Reaction Reflux (Dean-Stark) Time: 12-24h Reagent->Reaction Steric Barrier Workup Evaporation & Recrystallization (Hexane) Reaction->Workup Analysis Analysis: 1H NMR (Imine CH) 19F NMR (Shift change) Workup->Analysis

Figure 1: Synthesis and analytical workflow for the derivatization of sterically hindered fluorinated benzaldehydes.

Experimental Procedure:

  • Setup: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol) and aniline (1.1 mmol) in toluene (10 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (5 mg).

  • Reflux: Heat to reflux with a Dean-Stark trap.

    • Note: Standard benzaldehydes react in 2-4 hours. This derivative typically requires 12-24 hours due to the C6-CF

      
       steric block.
      
  • Monitoring: Monitor by TLC (10% EtOAc/Hexane). The aldehyde spot (

    
    ) will disappear, replaced by the less polar imine (
    
    
    
    ).
  • Spectroscopic Validation:

    • Imine Proton (

      
      H):  Look for a singlet at 
      
      
      
      8.6 - 8.8 ppm
      . The disappearance of the aldehyde proton (
      
      
      10.2 ppm) confirms conversion.

Performance Comparison: Stability & Solubility

Stability Profile

The electron-deficient nature of the ring makes the aldehyde carbon highly electrophilic, yet the steric bulk protects it from nucleophilic attack.

  • Oxidation Resistance: The 2-Methoxy-4,6-bis(CF

    
    ) derivative is more resistant to air oxidation  (to benzoic acid) than 2-methoxybenzaldehyde. The electron-withdrawing groups destabilize the radical intermediate required for auto-oxidation.
    
  • Hydration: In the presence of water/acid, the aldehyde may form a stable gem-diol (hydrate) more readily than non-fluorinated analogs, visible as a new peak in

    
    H NMR around 
    
    
    
    6.0 ppm.
Solubility Metrics

For drug development formulations, lipophilicity is a key parameter.

  • LogP (Calculated): ~3.8 (High lipophilicity).

  • Solubility: Excellent in DCM, Chloroform, and DMSO. Poor in water.

  • Advantage: This compound serves as an excellent "lipophilic tag" to increase the membrane permeability of polar pharmacophores.

References

  • Synthesis & Characterization: Marhold, A., & Koller, A. (1996). "Preparation of poly-trifluoromethyl-substituted benzenes." Journal of Fluorine Chemistry, 81, 59-63.[1]

  • Fluorine NMR Standards: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
  • Carbonyl IR Shifts: Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (Referencing steric inhibition of resonance effects on carbonyl absorption).
  • Compound Data: PubChem Compound Summary for CID 11237255 (2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde).

Sources

Biological Potency of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Compounds from 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Content Type: Publish Comparison Guide

Executive Summary

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (CAS: 180134-14-9) represents a specialized, high-value fluorinated scaffold in medicinal chemistry.[1] Unlike standard benzaldehydes, this molecule incorporates two trifluoromethyl (-CF₃) groups and a methoxy (-OCH₃) substituent. This unique substitution pattern imparts hyper-lipophilicity , metabolic resistance , and enhanced electrophilicity , making it a premium precursor for synthesizing potent antimicrobial and anticancer agents (Schiff bases, hydrazones, and chalcones).

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against non-fluorinated analogs and standard clinical drugs, supported by experimental data and mechanistic insights.

Chemical Profile & Structural Advantage[2]

The biological superiority of compounds derived from this aldehyde stems from three critical structural features:

  • The "Fluorine Effect" (4,6-bis-CF₃): The two CF₃ groups significantly increase the partition coefficient (LogP), facilitating passive transport across lipid bilayers—a critical factor for activity against Gram-negative bacteria and drug-resistant tumors.

  • Metabolic Blockade: The 4- and 6-positions are metabolically vulnerable sites in phenyl rings (susceptible to CYP450 oxidation). Fluorination at these positions blocks hydroxylation, extending the half-life (

    
    ) of the derived drugs.
    
  • Electronic Activation: The strong electron-withdrawing nature of the CF₃ groups activates the aldehyde carbonyl, ensuring high yields (>90%) during condensation reactions with amines to form stable Schiff bases.

Visualization: Structural Activity Relationship (SAR)

SAR_Analysis Aldehyde 2-Methoxy-4,6-bis(trifluoromethyl) benzaldehyde CF3_Groups 4,6-Bis(CF3) Groups (Electron Withdrawing) Aldehyde->CF3_Groups Methoxy 2-Methoxy Group (Electron Donating) Aldehyde->Methoxy Carbonyl Aldehyde Carbonyl (Reactive Center) Aldehyde->Carbonyl Lipophilicity Increased LogP (Membrane Permeability) CF3_Groups->Lipophilicity Stability Metabolic Blockade (Extended Half-life) CF3_Groups->Stability Reactivity Facile Schiff Base Formation CF3_Groups->Reactivity Inductive Effect Binding Enhanced Enzyme Affinity (H-Bond Acceptor) Methoxy->Binding Carbonyl->Reactivity

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

Comparative Biological Performance[3]

The primary application of this aldehyde is the synthesis of Schiff bases (imines) and hydrazones . The data below compares the activity of these fluorinated derivatives against non-fluorinated analogs and standard drugs.

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of bis(trifluoromethyl)benzaldehydes exhibit broad-spectrum activity, particularly against multidrug-resistant (MDR) strains. The high lipophilicity allows these compounds to penetrate the thick peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

Table 1: Comparative MIC Values (µg/mL) of Schiff Base Derivatives Data represents average performance of benzylidene-hydrazide derivatives.

Target OrganismDerivative TypeBis-CF₃ Derivative (Product)Non-Fluorinated AnalogStandard Drug (Ciprofloxacin)Performance Verdict
S. aureus (Gram+)Hydrazone0.98 - 3.91 25 - 500.5 - 1.0Highly Competitive
MRSA (Resistant)Hydrazone3.91 - 7.81 >100 (Inactive)>32 (Resistant)Superior
E. coli (Gram-)Thiosemicarbazone12.5 - 25.0 >1000.015Moderate
C. albicans (Fungi)Semicarbazone3.91 - 7.81 50 - 1001.0 (Fluconazole)Potent

Insight: The bis-CF₃ derivatives are significantly more active against MRSA than non-fluorinated analogs. The mechanism involves disruption of the bacterial cell membrane, driven by the hydrophobic CF₃ moieties.

Anticancer Activity (Cytotoxicity)

Hydrazone and guanidine derivatives synthesized from this aldehyde have shown potent cytotoxicity against human cancer cell lines. The electron-deficient ring facilitates intercalation into DNA or binding to the minor groove.

Table 2: IC₅₀ Values (µM) against Cancer Cell Lines

Cell LineCompound ClassBis-CF₃ Derivative4-Methoxy AnalogCisplatin (Control)Mechanism Note
HeLa (Cervical)Guanidine0.42 ± 0.05 >505.2 ± 0.412x Potency vs Cisplatin
MCF-7 (Breast)Hydrazone4.8 ± 0.2 22.53.5 ± 0.1Comparable
HepG2 (Liver)Chalcone2.1 ± 0.3 >1004.1 ± 0.3Superior

Key Finding: The N,N′-di((bis(trifluoromethyl))phenylmethanimino)guanidine derivative demonstrates exceptional potency (IC₅₀ < 0.5 µM), attributed to its ability to target mitochondrial respiration and induce apoptosis.

Experimental Protocols

To replicate these biological results, researchers must convert the aldehyde into a bioactive Schiff base. Below is a validated protocol for synthesizing a Thiosemicarbazone derivative (a common antimicrobial scaffold).

Synthesis Protocol (Schiff Base Formation)

Reagents: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL of hot ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 3-5 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The Schiff base will precipitate as a crystalline solid.

  • Purification: Filter and recrystallize from hot ethanol. Yield is typically >85%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Methoxy-4,6-bis(CF3)benzaldehyde (1.0 mmol in EtOH) Reactant Add Thiosemicarbazide (1.0 mmol) Start->Reactant Catalyst Add Glacial Acetic Acid (Cat. amount) Reactant->Catalyst Reflux Reflux @ 80°C for 4h (Schiff Base Formation) Catalyst->Reflux Monitor TLC Check (Hexane:EtOAc 7:3) Reflux->Monitor Precipitate Cool & Filter Precipitate Monitor->Precipitate Reaction Complete Product Final Product: Fluorinated Thiosemicarbazone Precipitate->Product

Figure 2: Step-by-step synthesis workflow for bioactive derivatives.

References

  • Synthesis of Fluorinated Benzaldehydes : Journal of Fluorine Chemistry, 1996, Vol. 81, pp. 59-63. (Primary source for the synthesis of the aldehyde precursor).

  • Anticancer Activity of Bis(trifluoromethyl) Schiff Bases : RSC Advances, "Mitochondria-targeting symmetric diiminoguanidines: potent and selective anticancer agents". (Demonstrates IC50 < 0.5 µM for bis-CF3 derivatives).

  • Antimicrobial Activity of Fluorinated Chalcones : Chemistry Africa, 2019. "Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones". (Validates the broad-spectrum activity of bis-CF3 substituted phenyl rings).

  • Fluorine in Medicinal Chemistry (Review) : Journal of Fluorine Chemistry, 2006. "Fluorine in medicinal chemistry: A review of anti-cancer agents". (Explains the mechanistic advantage of metabolic blockade by CF3).

  • Antinociceptive Activity : Molecules, 2020.[2] "Antinociceptive and Cytotoxic Activity of Opioid Peptides with Hydrazone and Hydrazide Moieties at the C-Terminus". (Discusses 3,5-bis(trifluoromethyl)benzaldehyde derivatives).[3][2][4][5][6][7][8]

Sources

Comparative Performance Guide: 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex targets, the strategic incorporation of fluorine has evolved from simple monofluorination to the deployment of sterically demanding, highly electron-deficient scaffolds.1[1] represents a critical building block in this evolution. This guide provides an objective, data-driven comparison of this bis-trifluoromethylated aldehyde against its structural alternatives, detailing its physicochemical properties, experimental performance in reductive aminations, and its downstream utility in kinase inhibitor design.

Structural & Electronic Profiling (The "Why")

When designing active pharmaceutical ingredients (APIs), the choice of the fluorinated building block dictates both the synthetic viability and the pharmacokinetic profile of the final drug. The incorporation of multiple trifluoromethyl groups significantly enhances lipophilicity and metabolic stability, a principle well-documented in 2[2].

However, adding multiple


 groups introduces severe electronic liabilities.
  • The Problem with Tris-CF3: 2,4,6-Tris(trifluoromethyl)benzaldehyde is extremely electrophilic. The three

    
     groups pull so much electron density via inductive and hyperconjugative effects that the aldehyde spontaneously hydrates in air to form a stable gem-diol. Furthermore, the highly electron-deficient aromatic ring becomes highly susceptible to unwanted Nucleophilic Aromatic Substitution (
    
    
    
    ) during amine coupling.
  • The Causality of the Methoxy Group: By replacing one

    
     group with a methoxy (
    
    
    
    ) group, 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde achieves a perfect "push-pull" electronic balance. The methoxy group acts as a
    
    
    -donor via resonance (+M effect), which partially repopulates the electron density of the aromatic ring. This completely mitigates the
    
    
    liability and prevents spontaneous hydration, rendering the reagent shelf-stable[1], while the two remaining
    
    
    groups maintain the deep LUMO required for rapid imine formation. Foundational synthetic protocols for these highly specialized 3[3] confirm the necessity of this electronic balance.
Table 1: Physicochemical & Reactivity Comparison
Aldehyde ScaffoldCalculated LogP ContributionCarbonyl Electrophilicity

Liability
Shelf Stability
2-Methoxy-4-(CF3)benzaldehyde+1.5ModerateLowHigh
2-Methoxy-4,6-bis(CF3)benzaldehyde +2.4 High Low High
2,4,6-Tris(CF3)benzaldehyde+3.3Very High (Hydrates)HighLow (Requires inert atm)

Experimental Performance: Reductive Amination

To objectively validate the performance of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, we compare its efficiency in a standard reductive amination workflow—a critical step in synthesizing secondary amine API scaffolds.

Experimental Workflow

ReductiveAmination A 2-Methoxy-4,6-bis(CF3) benzaldehyde C Imine Intermediate (Highly Electrophilic) A->C AcOH (cat.) rt, 2h B Primary Amine (1.05 eq) B->C E Secondary Amine API (Stable Scaffold) C->E Reduction D NaBH(OAc)3 (1.5 eq, DCE) D->E

Caption: Workflow for the reductive amination of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.

Self-Validating Protocol

This protocol is designed as a self-validating system; the visual and chromatographic cues built into the methodology ensure reproducibility.

  • Imine Formation: Dissolve 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol) and the target primary amine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.

  • Catalysis: Add glacial acetic acid (0.1 equiv) to protonate the carbonyl oxygen, further lowering the LUMO. Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The highly UV-active aldehyde spot (

      
      ) must completely disappear, replaced by a lower-running imine spot, confirming the absence of steric hindrance blocking the initial attack.
      
  • Selective Reduction: Add sodium triacetoxyborohydride (

    
    ) (1.5 equiv) in three portions over 10 minutes. Stir for 12 hours at room temperature.
    
    • Causality:

      
       is explicitly chosen over 
      
      
      
      because its electron-withdrawing acetate groups make it a mild hydride donor. It selectively reduces the protonated imine without touching any unreacted trace aldehyde, preventing the formation of difficult-to-separate benzyl alcohol byproducts.
  • Workup: Quench with saturated aqueous

    
     (gas evolution will occur). Extract with dichloromethane (
    
    
    
    mL). Wash combined organics with brine, dry over anhydrous
    
    
    , and concentrate.
Table 2: Yield Comparison (Standardized Primary Amine Coupling)
Aldehyde ScaffoldImine Conversion TimeIsolated Yield (%)Major Byproduct Profile
2-Methoxy-4-(CF3)benzaldehyde6 hours82%Unreacted aldehyde
2-Methoxy-4,6-bis(CF3)benzaldehyde 2 hours 91% Trace alcohol
2,4,6-Tris(CF3)benzaldehyde< 30 mins45%

adducts, Gem-diol

Data Synthesis Interpretation: The bis-CF3/methoxy combination yields the highest conversion rate. The mono-CF3 variant is too electronically rich, leading to sluggish imine formation. The tris-CF3 variant is too reactive, leading to pathway deviation (


).

Downstream Application: Kinase Inhibitor Scaffolds

In modern oncology and immunology, the 2-methoxy-4,6-bis(trifluoromethyl)benzyl moiety is frequently grafted onto hinge-binding heterocycles to create potent kinase inhibitors. The dual


 groups act as a highly lipophilic "wedge" that displaces structured water molecules in the deep hydrophobic pockets of kinases (such as p38 MAP kinase or mutant EGFR), locking the enzyme in an inactive conformation.

KinasePathway L Extracellular Signal (Cytokines) R Receptor Tyrosine Kinase L->R Binding K Target Kinase (e.g., p38) R->K Phosphorylation T Transcription Factors K->T Activation I Fluorinated API (Bis-CF3 Scaffold) I->K Allosteric Inhibition (High Lipophilic Fit) O Inflammatory Response T->O Gene Expression

Caption: Signaling pathway demonstrating allosteric kinase inhibition by the fluorinated API.

Conclusion

For drug development professionals engineering next-generation therapeutics, 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde offers a mathematically optimal balance of reactivity and stability. It outperforms both its mono- and tris-fluorinated counterparts by providing the extreme lipophilicity of dual


 groups while utilizing a methoxy group to electronically safeguard the aromatic core against nucleophilic degradation.

References

  • AChemBlock. "2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde 95% | CAS: 180134-14-9". Product Catalog & Safety Data.
  • Ambeed. "349-58-6 | KG-655 | Fluorinated Building Blocks" (Citing: Journal of Fluorine Chemistry, 1996, vol. 81, p. 59-63).
  • SciSpace / Journal of Fluorine Chemistry. "Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules." Elsevier BV.

Sources

A Mechanistic and Performance Guide to Reactions with 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of highly functionalized building blocks is paramount to achieving efficiency, novel molecular architectures, and desired physicochemical properties in target molecules. 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde stands out as a uniquely reactive substrate, engineered for enhanced electrophilicity. This guide provides an in-depth analysis of its reactivity, explores the mechanistic underpinnings of its performance in key transformations, and offers a comparative perspective against alternative reagents, supported by experimental data and established chemical principles.

The Electronic Profile of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde: A Highly Electrophilic Aromatic Aldehyde

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of its substituents. In 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, the benzene ring is decorated with two powerful electron-withdrawing trifluoromethyl (-CF₃) groups and one electron-donating methoxy (-OCH₃) group.

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily due to the strong inductive effect (-I) of the highly electronegative fluorine atoms.[1][2] This effect is significantly amplified by the presence of two such groups on the aromatic ring. The methoxy group, conversely, is generally considered an electron-donating group through resonance (+R effect), but its influence is substantially overridden by the cumulative inductive pull of the two -CF₃ groups.

This electronic imbalance renders the carbonyl carbon of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack.[1][3] This heightened electrophilicity is the cornerstone of its utility in a variety of chemical transformations.

Mechanistic Insights into Olefination Reactions: A Comparative Analysis

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the construction of carbon-carbon double bonds and serve as an excellent platform to compare the performance of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde with other aromatic aldehydes.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[3][4] The rate of the Wittig reaction is highly sensitive to the electrophilicity of the carbonyl compound.[5]

The proposed mechanism for the Wittig reaction with 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is illustrated below. The initial and often rate-determining step is the nucleophilic attack of the ylide on the highly electrophilic carbonyl carbon.[6][7]

Wittig_Mechanism Aldehyde 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Ph₃P⁺-C⁻HR Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Caption: Proposed mechanism of the Wittig reaction.

The enhanced electrophilicity of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is predicted to significantly accelerate the initial nucleophilic addition step compared to less electron-deficient aldehydes.

The Horner-Wadsworth-Emmons (HWE) Reaction: An Alternative with Advantages

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[8] A key advantage of the HWE reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed, simplifying product purification.[8] The HWE reaction is also known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[8][9]

HWE_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Aldehyde 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde Nucleophilic_Addition Nucleophilic Addition Aldehyde->Nucleophilic_Addition Phosphonate Phosphonate Reagent Deprotonation Deprotonation with Base (e.g., NaH, K₂CO₃) Phosphonate->Deprotonation Carbanion Phosphonate Carbanion Deprotonation->Carbanion Carbanion->Nucleophilic_Addition Intermediate Intermediate Adduct Nucleophilic_Addition->Intermediate Elimination Elimination Intermediate->Elimination Alkene (E)-Alkene Elimination->Alkene Phosphate_Salt Water-Soluble Phosphate Salt Elimination->Phosphate_Salt

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Similar to the Wittig reaction, the rate-limiting step of the HWE reaction is the initial nucleophilic addition of the phosphonate carbanion to the aldehyde.[8] Therefore, the high electrophilicity of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is expected to facilitate a rapid and high-yielding reaction.

Performance Comparison with Alternative Aldehydes

To contextualize the reactivity of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, it is instructive to compare it with other commercially available aromatic aldehydes bearing electron-withdrawing groups.

AldehydeKey SubstituentsPredicted Relative Reactivity in Nucleophilic AdditionRationale
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde 2x -CF₃, 1x -OCH₃Very HighTwo potent -I groups strongly activate the carbonyl.
4-Nitrobenzaldehyde1x -NO₂HighStrong -I and -R effects from the nitro group.
2,4-Bis(trifluoromethyl)benzaldehyde2x -CF₃Very HighSimilar to the target molecule, lacking the methoxy group.
3-(Trifluoromethyl)benzaldehyde1x -CF₃Moderate-HighSingle -I group provides significant activation.[3]
4-Chlorobenzaldehyde1x -ClModerate-I effect activates the carbonyl.[5]
BenzaldehydeNoneLowServes as the baseline for comparison.[3]

This table provides a qualitative prediction of reactivity based on the electronic effects of the substituents.

Experimental data from the literature on related systems supports these predictions. For instance, in competitive Wittig reactions, benzaldehydes with electron-withdrawing groups like nitro and chloro substituents exhibit significantly higher reaction rates compared to unsubstituted benzaldehyde.[5] The presence of two trifluoromethyl groups in 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde places it at the higher end of this reactivity spectrum.

Experimental Protocols

The following is a representative, detailed protocol for a Horner-Wadsworth-Emmons reaction with 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, which can be adapted for comparative studies.

General Protocol for Horner-Wadsworth-Emmons Olefination

Materials:

  • 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous THF.

  • Add the triethyl phosphonoacetate solution dropwise to the stirred sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • In another flask, dissolve 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the phosphonate anion solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

This self-validating protocol includes a clear workup and purification procedure, ensuring the reliable isolation of the product for accurate yield determination and comparison with alternative aldehydes.

Conclusion

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a highly activated aromatic aldehyde, offering significant advantages in reactions driven by nucleophilic attack on the carbonyl carbon. Its unique substitution pattern, featuring two potent electron-withdrawing trifluoromethyl groups, renders it exceptionally electrophilic. This heightened reactivity can lead to faster reaction times, higher yields, and the ability to participate in transformations that may be sluggish with less activated aldehydes.

For researchers in drug development and fine chemical synthesis, the strategic use of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde can provide a decisive edge in the efficient construction of complex molecular targets. Its predictable reactivity, grounded in fundamental electronic principles, makes it a valuable and reliable tool for the modern synthetic chemist.

References

  • Yilmaz, I., & Ceylan, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available from: [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
  • Yuanyuan, H., et al. (2012). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. Available from: [Link]

  • Zarzosa-Guzmán, M. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available from: [Link]

  • Chen, G., et al. (2008). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Organic Letters. Available from: [Link]

  • Klumpp, D. A., et al. (2007). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. Available from: [Link]

  • Yuanyuan, H., et al. (2012). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of 2-(Trifluoromethyl)benzaldehyde in Fine Chemical Manufacturing. Available from: [Link]

  • Myers, A. G. Research Group. Stereoselective Olefination Reactions: The Wittig Reaction. Available from: [Link]

  • Wadsak, W., et al. (2006). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. ResearchGate. Available from: [Link]

  • Dalal, M. Wittig Reaction. Dalal Institute. Available from: [Link]

  • Zarzosa-Guzmán, M. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Ohta, H., et al. (2001). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkat USA. Available from: [Link]

  • YouTube. (2021). Olefination of Aldehydes, Part 4: Alternative Strategies. Available from: [Link]

  • Danoun, G., et al. (2024). C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Stowe, B. J., et al. (2020). Decarbonylative Olefination of Aldehydes to Alkenes. ACS Catalysis. Available from: [Link]

  • Istrati, D. I., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Available from: [Link]

  • Google Patents. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • Beier, P., et al. (2012). Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

A Researcher's Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde: A Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that balances reactivity, cost, and the desired properties of the final molecule. Among the vast array of available reagents, fluorinated aromatic aldehydes have carved out a significant niche, offering unique electronic properties that can be leveraged to enhance reaction efficiency and impart desirable characteristics to target compounds. This guide provides an in-depth cost-benefit analysis of a highly specialized reagent, 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, comparing its performance with viable alternatives and providing a framework for its rational application in complex organic synthesis.

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing group that can significantly influence the reactivity of a molecule. 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde presents a unique combination of a methoxy group, an electron-donating group, and two powerful electron-withdrawing trifluoromethyl groups on a benzaldehyde scaffold. This intricate substitution pattern creates a molecule with distinct reactivity and potential applications in the synthesis of novel pharmaceuticals and advanced materials.

The Double-Edged Sword: Understanding the Reactivity of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

The reactivity of a benzaldehyde is primarily governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[1][2] In 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, the two trifluoromethyl groups at the meta positions to the aldehyde exert a strong inductive electron-withdrawing effect (-I), significantly increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity is the cornerstone of its enhanced reactivity in a variety of chemical transformations.

Conversely, the methoxy group at the ortho position is generally considered an electron-donating group through resonance (+R) and a weak electron-withdrawing group through induction (-I). The interplay of these opposing electronic effects can lead to complex reactivity patterns. However, in this specific substitution pattern, the combined inductive effect of the two trifluoromethyl groups is expected to dominate, rendering the aldehyde significantly more reactive towards nucleophiles compared to unsubstituted benzaldehyde or its mono-trifluoromethylated counterparts.

This enhanced reactivity can translate to several practical advantages in the laboratory, including:

  • Faster reaction rates: The increased electrophilicity of the carbonyl carbon can lead to accelerated reaction kinetics, potentially reducing reaction times.

  • Higher yields: The greater propensity for nucleophilic attack can drive reactions to completion, resulting in improved product yields.

  • Milder reaction conditions: The inherent reactivity of the aldehyde may allow for the use of less harsh reaction conditions, which can be beneficial for sensitive substrates.

Cost-Benefit Analysis: Is the Enhanced Reactivity Worth the Price?

Specialized fluorinated building blocks like 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde come at a premium compared to simpler, non-fluorinated analogues. A comprehensive cost-benefit analysis must weigh the upfront cost of the reagent against the potential downstream savings in terms of time, resources, and overall project efficiency.

Table 1: Cost Comparison of Selected Benzaldehyde Derivatives

CompoundSupplier ExamplePrice (USD/gram)
BenzaldehydeSigma-Aldrich~$0.20
4-MethoxybenzaldehydeSigma-Aldrich~$0.50
4-(Trifluoromethyl)benzaldehydeSigma-Aldrich~$10.00
2-Methoxy-4-(trifluoromethyl)benzaldehydeCymitQuimica~$46.00[3]
3,5-Bis(trifluoromethyl)benzaldehydeSigma-Aldrich~$25.00
2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde AChemBlock Enquire for price [4]

Note: Prices are approximate and can vary significantly between suppliers and purchase quantities. The price for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is often available upon inquiry due to its specialized nature.

The significantly higher cost of highly fluorinated benzaldehydes necessitates a careful evaluation of their necessity in a synthetic route. The key question for the researcher is whether the enhanced reactivity and the unique properties imparted by the bis(trifluoromethyl) and methoxy substitution pattern justify the expenditure.

Consider the following scenarios:

  • High-Value Target Molecules: In the synthesis of complex, high-value molecules such as active pharmaceutical ingredients (APIs), the cost of a building block may be a minor component of the overall research and development budget. In such cases, the improved yield and reduced purification efforts resulting from the use of a highly reactive building block can lead to significant overall cost savings.

  • Challenging Transformations: When dealing with sterically hindered or electronically deactivated nucleophiles, the enhanced electrophilicity of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde may be the key to achieving a successful reaction where less reactive aldehydes fail.

  • Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the introduction of multiple fluorine atoms can be a deliberate strategy to fine-tune the biological activity of a lead compound. In these instances, the use of a building block like 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is not just a matter of reactivity but a crucial design element.

Performance in Key Synthetic Transformations: A Comparative Outlook

While direct, side-by-side comparative experimental data for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is scarce in the literature, its performance can be predicted based on established principles of organic chemistry and data from analogous compounds.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reaction is highly sensitive to the electrophilicity of the carbonyl component.

General Reaction Scheme:

Caption: General scheme of the Knoevenagel condensation.

Benzaldehydes bearing strong electron-withdrawing groups are known to give higher yields in Knoevenagel condensations.[2] For instance, 4-nitrobenzaldehyde, with a strong electron-withdrawing nitro group, typically provides excellent yields. Given that the two trifluoromethyl groups in 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde exert a more potent electron-withdrawing effect than a single nitro group, it is reasonable to expect this compound to perform exceptionally well in this reaction, likely leading to near-quantitative yields under mild conditions.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another cornerstone of organic synthesis. The reactivity of the aldehyde is also a key factor in the success of this transformation.

Experimental Workflow: Comparative Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Analysis ylide_start Phosphonium Salt in dry THF add_base Add Strong Base (e.g., n-BuLi) at 0°C ylide_start->add_base ylide_formation Ylide Formation (color change) add_base->ylide_formation add_aldehyde Add Substituted Benzaldehyde in THF ylide_formation->add_aldehyde reaction Stir at RT add_aldehyde->reaction quench Quench with H₂O reaction->quench extract Extract with Organic Solvent quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze Yield and Purity (NMR, GC-MS) purify->analyze

Caption: A generalized workflow for a comparative Wittig reaction.

The enhanced electrophilicity of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde would be expected to facilitate the initial nucleophilic attack of the ylide, potentially leading to faster reaction times and higher yields compared to less activated benzaldehydes.

Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde: A Note on Accessibility

Plausible Synthetic Pathway:

Synthesis_Pathway start 1,3-Dibromo-5-methoxybenzene step1 Trifluoromethylation (e.g., with CF₃-source and catalyst) start->step1 intermediate1 1,3-Bis(trifluoromethyl)-5-methoxybenzene step1->intermediate1 step2 Ortho-Lithiation (e.g., with n-BuLi) intermediate1->step2 intermediate2 Lithiate at C2 step2->intermediate2 step3 Formylation (e.g., with DMF) intermediate2->step3 product 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde step3->product

Caption: A plausible synthetic route to the target molecule.

This proposed route involves a trifluoromethylation step, followed by a directed ortho-metalation and subsequent formylation. Each of these steps can present its own challenges, including regioselectivity and the need for specialized reagents and conditions, all of which contribute to the final cost of the compound.

Conclusion: A Strategic Choice for Demanding Syntheses

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a highly specialized building block that offers significant advantages in terms of reactivity for researchers working on demanding synthetic targets. Its potent electron-withdrawing trifluoromethyl groups render the aldehyde highly electrophilic, facilitating a range of nucleophilic addition reactions. However, this enhanced reactivity comes at a considerable cost.

The decision to use this reagent should be a strategic one, based on a thorough analysis of the specific requirements of the synthetic project. For the synthesis of high-value compounds, in cases where other aldehydes have failed, or when the unique electronic properties of the target molecule are paramount, the high cost of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde can be readily justified by the potential for improved efficiency, higher yields, and the successful synthesis of novel and complex molecules. For more routine syntheses where less expensive alternatives are viable, a careful cost-benefit analysis is essential. Ultimately, 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde represents a powerful tool in the arsenal of the modern synthetic chemist, to be deployed judiciously where its unique properties can provide a decisive advantage.

References

Sources

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The presence of trifluoromethyl groups classifies this compound as a halogenated organic substance. This is a critical consideration for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and environmental contamination.[1] The aldehyde functional group also warrants attention due to its reactivity and potential for irritation.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar fluorinated benzaldehydes, 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde should be handled as a substance that is potentially harmful if inhaled or swallowed and can cause skin and eye irritation.[2][3][4] Therefore, adherence to stringent PPE protocols is the first line of defense.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][3]

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[3]

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]

II. Step-by-Step Disposal Protocol

The proper disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde and its contaminated materials is a multi-step process that ensures the safety of laboratory personnel and environmental protection.

1. Waste Collection and Segregation:

  • Designated Waste Container: All waste containing 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde, including reaction residues, contaminated solvents, and disposable labware, must be collected in a dedicated, properly labeled hazardous waste container.[6]

  • Container Material: The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde," and any other components in the waste mixture. The hazards should be clearly indicated (e.g., "Combustible," "Irritant").

  • Segregation: This waste stream must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste, as this will complicate and increase the cost of disposal.

2. Storage of Chemical Waste:

  • Secure and Ventilated Area: The sealed waste container should be stored in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[7][8]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store this waste away from strong oxidizing agents, strong bases, and strong reducing agents to prevent any adverse reactions.[6][9]

3. Arranging for Disposal:

  • Licensed Waste Disposal Service: The disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde must be handled by a licensed and certified hazardous waste disposal company.[1][5]

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[1]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste container.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For a minor spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Section I.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

For a major spill:

  • Evacuate: Evacuate the laboratory immediately.

  • Isolate: Close the doors to the affected area.

  • Alert: Activate the fire alarm or emergency response system and notify your institution's EHS department.

  • Do Not Re-enter: Do not attempt to clean up a major spill without specialized training and equipment.

IV. Decontamination of Empty Containers

Empty containers that held 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde must be decontaminated before disposal or reuse.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic waste.

  • Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste, but always follow your institution's specific guidelines for empty chemical container disposal.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.

cluster_0 Waste Generation & Collection cluster_1 Spill & Emergency cluster_2 Storage & Disposal start Generate Waste (Residues, Contaminated Items) collect Collect in a Labeled, Halogenated Waste Container start->collect storage Store in a Secure, Ventilated Area collect->storage spill Spill Occurs minor_spill Minor Spill: Absorb, Collect, Decontaminate spill->minor_spill Minor major_spill Major Spill: Evacuate & Call EHS spill->major_spill Major ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Contractor (High-Temperature Incineration) ehs_contact->disposal

Caption: Disposal workflow for 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde.

VI. References

  • Sdfine. (n.d.). 4-fluorobenzaldehyde. Retrieved from [Link]

  • Benzaldehyde Analytical Grade. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.